molecular formula C15H11NO B1196632 2-Phenylquinolin-4-ol CAS No. 14802-18-7

2-Phenylquinolin-4-ol

Cat. No.: B1196632
CAS No.: 14802-18-7
M. Wt: 221.25 g/mol
InChI Key: JGABMVVOXLQCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylquinolin-4-ol , a prominent quinolin-4-one derivative, serves as a versatile scaffold in organic synthesis and medicinal chemistry research. This compound is part of a significant class of azaheterocyclic structures known for a broad spectrum of biological activities, making it a valuable template for developing novel pharmacologically active agents . Quinolin-4-ones, also referred to as quinolones or azaflavones, are recognized for their antibacterial, antifungal, and anticancer properties . The 4-quinolone core is a key structural element in many approved medications and bioactive natural products. For instance, the alkaloid Graveoline , a naturally occurring quinolin-4-one, exhibits documented antifungal, antimicrobial, and cytotoxic activities . Synthetic methodologies for this class of compounds continue to evolve, with modern approaches including reductive cyclization and microwave-assisted synthesis offering efficient routes for researchers . Research Applications: • Medicinal Chemistry & Drug Discovery: Useful as a core structure for designing and synthesizing new compounds with potential antibacterial, antiviral, and anticancer activities . • Chemical Synthesis: Acts as a key intermediate for constructing more complex heterocyclic systems, such as tricyclic fused pyrimidoquinolines, which are relevant in materials science and for developing compounds with diverse biological profiles . • Structure-Activity Relationship (SAR) Studies: The structure allows for functionalization at multiple positions, enabling researchers to explore the relationship between chemical structure and biological activity . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABMVVOXLQCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163869
Record name 2-Phenyl-4-oxohydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14802-18-7, 1144-20-3
Record name 2-Phenyl-4-oxohydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1144-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-4-oxohydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenylquinolin-4-ol via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Phenylquinolin-4-ol, a valuable scaffold in medicinal chemistry, utilizing the Pfitzinger reaction. The document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the core reactions.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery. Among these, this compound and its precursors have garnered significant interest due to their potential as anticancer, antibacterial, and anti-inflammatory agents. Notably, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this molecular framework.[3][4]

The Pfitzinger reaction, a classic and versatile method, provides an efficient route to substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound. This guide focuses on the synthesis of this compound, which is achieved in a two-step process: the Pfitzinger condensation of isatin with acetophenone to yield 2-phenylquinoline-4-carboxylic acid, followed by a thermal decarboxylation to afford the final product.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below. The initial step is the Pfitzinger reaction to construct the quinoline core, followed by a decarboxylation step to yield the target 4-hydroxyquinoline.

G cluster_0 Pfitzinger Reaction cluster_1 Decarboxylation Isatin Isatin Intermediate 2-Phenylquinoline-4-carboxylic Acid Isatin->Intermediate 1. Acetophenone Acetophenone Acetophenone->Intermediate KOH KOH, EtOH/H₂O FinalProduct This compound Intermediate->FinalProduct 2. Heat Heat (High-boiling solvent) CO2 CO₂

Caption: Overall synthetic workflow for this compound.

Pfitzinger Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

The Pfitzinger reaction involves the base-catalyzed condensation of isatin with an α-methylene carbonyl compound, in this case, acetophenone. The reaction proceeds through the initial ring-opening of isatin by the base to form an isatinic acid salt. This is followed by condensation with acetophenone to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid.

Reaction Mechanism

The mechanism of the Pfitzinger reaction is a well-established sequence of steps:

Pfitzinger_Mechanism Isatin Isatin Keto_acid Isatinic Acid (keto-acid intermediate) Isatin->Keto_acid Base-catalyzed ring opening Base OH⁻ Enamine Enamine Intermediate Keto_acid->Enamine Condensation with Acetophenone & Tautomerization Acetophenone Acetophenone Quinoline_acid 2-Phenylquinoline-4-carboxylic Acid Enamine->Quinoline_acid Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger quinoline synthesis.

Experimental Protocol: 2-Phenylquinoline-4-carboxylic Acid

This protocol is adapted from established procedures for the synthesis of 2-phenylquinoline-4-carboxylic acid.[1][5]

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) or Acetic acid (AcOH)

Procedure:

  • Prepare a solution of potassium hydroxide (35 mmol) in 50 mL of 20% aqueous ethanol in a round-bottom flask.[5]

  • To this basic solution, add isatin (14 mmol) and acetophenone (16.5 mmol).[5]

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[5] In some procedures, a 33% aqueous KOH solution is used, and the reaction is refluxed at 85°C for 8 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of water.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove inorganic salts.

  • Dry the product, 2-phenylquinoline-4-carboxylic acid, in a vacuum oven.

Quantitative Data: 2-Phenylquinoline-4-carboxylic Acid
ParameterValueReference
Molecular Formula C₁₆H₁₁NO₂[1]
Molecular Weight 249.27 g/mol Calculated
Appearance Off-white to yellow solid[1][5]
Melting Point 212-213 °C[5]
Yield 35-74%[1][5]
¹H NMR (DMSO-d₆) δ 7.55 (br s, 3H), 7.69 (t, J = 8.4 Hz, 1H), 7.84 (t, J = 8.4 Hz, 1H), 8.16 (d, J = 8.6 Hz, 1H), 8.28 (d, J = 8.8 Hz, 2H), 8.46 (s, 1H), 8.65 (d, J = 8.6 Hz, 1H), 14.03 (br s, 1H)[5]
HRMS (M+H)⁺ Calculated: 250.0817, Found: 250.0818[1]

Decarboxylation: Synthesis of this compound

The final step in the synthesis of this compound is the thermal decarboxylation of the intermediate carboxylic acid. This is typically achieved by heating the compound in a high-boiling point solvent.

General Experimental Protocol: this compound

This is a general protocol for the thermal decarboxylation of quinoline-4-carboxylic acids. The optimal temperature and reaction time may require optimization for this specific substrate.

Materials:

  • 2-Phenylquinoline-4-carboxylic acid

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

Procedure:

  • Place the 2-phenylquinoline-4-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent, such as diphenyl ether, sufficient to create a slurry that can be effectively stirred.

  • Heat the mixture to a high temperature (typically 240-260 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction for the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexane or petroleum ether to dilute the reaction solvent and further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with the non-polar solvent to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain pure this compound.

Quantitative Data: this compound
ParameterValueReference
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.26 g/mol Calculated
Appearance White solid
Melting Point 242-244 °C
Yield Not explicitly reported, requires optimization
¹H NMR (DMSO-d₆) δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H)
¹³C NMR (DMSO-d₆) δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32
HRMS (M+H)⁺ Calculated: 222.0919, Found: 222.0917

Application in Drug Development: Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potential inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Inhibition of HDACs by compounds such as 2-phenylquinoline derivatives can restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[3][4][6]

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action for an HDAC inhibitor.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes HDAC_Inhibitor 2-Phenylquinoline Derivative (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones HAT Histone Acetyltransferase (HAT) HAT->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Promotes

Caption: HDAC inhibition pathway leading to anticancer effects.

Conclusion

The Pfitzinger reaction provides a reliable and adaptable method for the synthesis of 2-phenylquinoline-4-carboxylic acid, a key intermediate for the production of this compound. This technical guide offers detailed protocols and data to aid researchers in the synthesis and further investigation of this important class of compounds. The potential of 2-phenylquinoline derivatives as HDAC inhibitors underscores their significance in the ongoing development of novel anticancer therapeutics. Further optimization of the decarboxylation step and exploration of the structure-activity relationships of this compound derivatives are promising avenues for future research.

References

A Technical Guide to the Friedländer Synthesis of 2-Phenylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Friedländer synthesis, a cornerstone reaction in heterocyclic chemistry, with a specific focus on its application and variations for preparing 2-phenylquinolin-4-ol derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds.[1] This document details the reaction mechanisms, optimized protocols, catalytic strategies, and quantitative data to support advanced research and synthesis endeavors.

Core Principles and Reaction Mechanism

The Friedländer synthesis is a versatile and straightforward method for constructing the quinoline ring system.[2] The classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4][5] The reaction proceeds with high atom economy, making it an efficient synthetic route.[1]

Two primary mechanisms are proposed for the Friedländer synthesis:[6]

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline product.

  • Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl ketone/aldehyde and the α-methylene ketone. This intermediate then undergoes an intramolecular aldol-type condensation and subsequent dehydration to form the final quinoline ring.

Friedlander_Mechanism cluster_1 Aldol-First Pathway cluster_2 Schiff Base-First Pathway start1 2-Aminoaryl Ketone + α-Methylene Ketone aldol Aldol Adduct start1->aldol Aldol Condensation enone Unsaturated Carbonyl aldol->enone -H₂O quinoline1 Quinoline Product enone->quinoline1 Imine Formation -H₂O start2 2-Aminoaryl Ketone + α-Methylene Ketone schiff Schiff Base start2->schiff Schiff Base Formation cyclized Cyclized Intermediate schiff->cyclized Aldol Reaction quinoline2 Quinoline Product cyclized->quinoline2 -H₂O

Caption: The two proposed mechanisms for the Friedländer quinoline synthesis.

Synthesis of this compound Derivatives: The Pfitzinger Variation

While the direct Friedländer condensation can be used, the synthesis of quinolin-4-ol derivatives often employs specific variations of the reaction. The Pfitzinger reaction, which condenses an isatin with a carbonyl compound under basic conditions, is a highly effective method for producing quinoline-4-carboxylic acids.[2] These intermediates can then be readily decarboxylated to yield the desired quinolin-4-ol derivatives.

This section details a proven two-step pathway to synthesize 6-Chloro-2-phenylquinolin-4-ol, a representative member of this class.[7]

Pfitzinger_Workflow start Start: 5-Chloroisatin + Acetophenone step1 Step 1: Pfitzinger Reaction KOH, 20% aq. EtOH Reflux (80-90°C), 18-36h start->step1 intermediate Intermediate: 6-Chloro-2-phenylquinoline-4-carboxylic acid step1->intermediate step2 Step 2: Decarboxylation High-boiling solvent (e.g., Diphenyl ether) Heat (240-260°C), under N₂ intermediate->step2 purification Purification: Cool, precipitate, filter, and recrystallize step2->purification product Final Product: 6-Chloro-2-phenylquinolin-4-ol purification->product

Caption: Experimental workflow for the synthesis of a this compound derivative.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinoline derivatives.

Protocol 1: Pfitzinger Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid [7]

  • Materials: 5-Chloroisatin, Acetophenone, Potassium Hydroxide (KOH), Ethanol, Deionized Water.

  • Procedure:

    • Prepare a 20% aqueous ethanol solution.

    • In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.

    • Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

    • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, and acidify with hydrochloric acid or acetic acid to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

Protocol 2: Decarboxylation to 6-Chloro-2-phenylquinolin-4-ol [7]

  • Materials: 6-Chloro-2-phenylquinoline-4-carboxylic acid, High-boiling point solvent (e.g., Diphenyl ether).

  • Procedure:

    • Place the 6-chloro-2-phenylquinoline-4-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

    • Add a sufficient amount of a high-boiling point solvent (e.g., diphenyl ether) to create a stirrable slurry.

    • Heat the mixture to 240-260 °C under an inert atmosphere (e.g., Nitrogen).

    • Maintain the temperature until gas evolution (CO₂) ceases, indicating the completion of the reaction.

    • Cool the reaction mixture. The product often precipitates. Dilute with a non-polar solvent like hexanes to aid precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure 6-Chloro-2-phenylquinolin-4-ol.

Protocol 3: General Iodine-Catalyzed Friedländer Synthesis [8]

  • Materials: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone), active methylene compound (e.g., ethyl acetoacetate), molecular iodine (I₂).

  • Procedure:

    • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

    • Heat the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalysis and Reaction Optimization

The efficiency, yield, and selectivity of the Friedländer synthesis can be significantly enhanced through various catalytic strategies and reaction conditions.[2] Innovations include the use of Lewis acids, heterogeneous catalysts, and modern energy sources like microwave irradiation, which can dramatically reduce reaction times and improve the environmental profile of the synthesis.[2][9]

Catalysis_Overview cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts center_node Friedländer Synthesis Catalysts acid Brønsted Acids (p-TsOH, TFA, H₂SO₄) center_node->acid base Bases (KOH, DBU) center_node->base lewis Lewis Acids (ZrCl₄, Nd(NO₃)₃) center_node->lewis other_homo Other (Iodine) center_node->other_homo mofs MOFs (e.g., CuBTC) center_node->mofs polymers Polymers (Amberlyst-15, Nafion) center_node->polymers inorganic Inorganic Supports (Li⁺-montmorillonite) center_node->inorganic

Caption: Overview of catalytic systems for the Friedländer synthesis.

Data Presentation: Reaction Conditions and Yields

The tables below summarize quantitative data from various published procedures, offering a comparative overview of different synthetic approaches.

Table 1: Comparison of Various Friedländer Synthesis Conditions

Starting MaterialsCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
2-Aminobenzophenone + Ethyl acetoacetateZrCl₄ (10)EtOH/H₂O (1:1)60--[1]
2-Aminobenzophenone + AcetylacetoneCuBTC (5)Toluene1002 h-[1]
2-Aminoaryl ketone + Active methylene compoundIodine (10)-80-100--[8]
2-Aminophenylketone + Cyclic ketoneAcetic AcidAcetic Acid160 (MW)5 minExcellent[9]
2-Aminobenzaldehyde + KetoneLi⁺-montmorilloniteSolvent-free1000.5-2 hup to 96[2]
2-Aminobenzaldehyde + Ketone[Hbim]BF₄Solvent-free1003-6 h93[2]
2-Aminobenzaldehyde + KetoneNoneWater703 hup to 97[10]

Note: "-" indicates data not specified in the cited abstract/protocol.

Table 2: Quantitative Data for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol [7]

StepReactant 1 (mmol)Reactant 2 (mmol)Reagent (mmol)Product
1. Pfitzinger Rxn5-Chloroisatin (14)Acetophenone (16.5)KOH (35)6-Chloro-2-phenylquinoline-4-carboxylic acid
2. DecarboxylationIntermediate (1 equiv)--6-Chloro-2-phenylquinolin-4-ol

Note: Yields for these steps are variable and depend on precise reaction and purification conditions.

Conclusion

The Friedländer synthesis and its related variations, such as the Pfitzinger reaction, remain indispensable tools for the synthesis of quinoline derivatives. By leveraging a diverse array of modern catalysts, solvent conditions, and energy sources, researchers can efficiently access complex molecules like 2-phenylquinolin-4-ols. The protocols and data presented in this guide offer a robust foundation for the development of novel compounds for applications in medicinal chemistry and materials science, providing reliable pathways to these valuable heterocyclic scaffolds.

References

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile pathway for the synthesis of 4-hydroxyquinolines and their derivatives. First reported by R. Gordon Gould and W. A. Jacobs in 1939, this reaction has since become indispensable in the field of medicinal chemistry and drug development. The 4-hydroxyquinoline scaffold is a privileged structure present in a wide array of pharmacologically active compounds, including antibiotics, antimalarials, and anti-inflammatory agents.[1][2]

This technical guide offers an in-depth exploration of the Gould-Jacobs reaction, encompassing its underlying mechanism, modern and classical experimental protocols, quantitative data, and applications in the pharmaceutical industry.

Core Reaction Principles and Mechanism

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization, subsequent saponification of the resulting ester, and finally, decarboxylation to yield the desired 4-hydroxyquinoline.[1][3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

The reaction proceeds through the following key stages:

  • Condensation: The synthesis is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[3]

  • Thermal Cyclization: This crucial step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction results in the formation of the quinoline ring system. This high energy barrier can be overcome using conventional heating in high-boiling point solvents or, more efficiently, through microwave irradiation.

  • Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then subjected to basic hydrolysis (saponification), typically using sodium hydroxide, to convert the ester group into a carboxylic acid.[3]

  • Decarboxylation: The final step involves the decarboxylation of the quinoline-3-carboxylic acid, usually by heating, to yield the 4-hydroxyquinoline product.[3]

Gould_Jacobs_Mechanism reagents Aniline + Diethyl Ethoxymethylenemalonate intermediate1 Anilidomethylenemalonate Intermediate reagents->intermediate1 Condensation (-EtOH) intermediate2 Ethyl 4-hydroxyquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (High Temp, >250°C) intermediate3 4-Hydroxyquinoline-3-carboxylic Acid intermediate2->intermediate3 Saponification (e.g., NaOH) product 4-Hydroxyquinoline intermediate3->product Decarboxylation (Heat)

Figure 1: Reaction mechanism of the Gould-Jacobs synthesis.

Quantitative Data Presentation

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, including temperature, reaction time, and the nature of the aniline substrate. The following tables summarize quantitative data from various studies, comparing classical and microwave-assisted methods.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and Diethyl Ethoxymethylenemalonate (DEEM) [5]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
3250201210
4300202428
530052247

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even after 20 minutes, the product yield remains low. Increasing the temperature to 300 °C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[4]

Table 2: Comparison of Classical and Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives [2][6]

Aryl AmineClassical Method (Yield %)Microwave Method (Yield %)
3-Chloroaniline6585
4-Bromoaniline6282
4-Methylaniline7090
4-Methoxyaniline7292
4-Nitroaniline5575

Analysis: Microwave irradiation consistently provides higher yields in shorter reaction times compared to classical heating methods for the synthesis of various substituted 3-acetyl-4-hydroxyquinolines.

Experimental Protocols

This section provides detailed methodologies for both classical thermal and modern microwave-assisted Gould-Jacobs reactions.

Protocol 1: Classical High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[4]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[4]

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[4]

  • Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate product to precipitate.[4]

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[4]

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3: Saponification

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[4]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[4]

Step 4: Decarboxylation

  • Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[4]

  • The resulting solid is the 4-hydroxyquinoline product.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to the classical method.

Step 1: Condensation and Cyclization (One-Pot)

  • In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[5]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes), as determined by optimization experiments (see Table 1).[5]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the ethyl 4-hydroxyquinoline-3-carboxylate should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[5]

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[5]

Steps 3 & 4 (Saponification and Decarboxylation): Follow the same procedure as described in Protocol 1.

Experimental_Workflow cluster_classical Classical Method cluster_microwave Microwave Method a1 Condensation (100-130°C, 1-2h) a2 Cyclization in High-Boiling Solvent (~250°C, 30-60 min) a1->a2 intermediate Ethyl 4-hydroxyquinoline-3-carboxylate a2->intermediate b1 One-Pot Condensation & Cyclization (e.g., 300°C, 5 min) b1->intermediate start Aniline + DEEM start->a1 start->b1 saponification Saponification (NaOH, Reflux) intermediate->saponification decarboxylation Decarboxylation (Heat, 200-250°C) saponification->decarboxylation end 4-Hydroxyquinoline decarboxylation->end

Figure 2: Generalized experimental workflow for the Gould-Jacobs reaction.

Applications in Drug Development

The 4-hydroxyquinoline core synthesized via the Gould-Jacobs reaction is a key structural motif in numerous pharmaceuticals. Its versatility allows for further functionalization to develop a wide range of therapeutic agents.

  • Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone scaffold. The Gould-Jacobs reaction provides a direct route to key intermediates for drugs like rosoxacin, oxolinic acid, and droxacin.[1]

  • Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a crucial precursor for several antimalarial agents such as chloroquine, relies on the Gould-Jacobs reaction.[1]

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are synthesized using this reaction.[1]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, antiviral, and central benzodiazepine receptor (BZR) antagonist agents.[1]

Drug_Development_Applications gould_jacobs Gould-Jacobs Reaction hydroxyquinoline 4-Hydroxyquinoline Core gould_jacobs->hydroxyquinoline antibiotics Quinolone Antibiotics (e.g., Rosoxacin) hydroxyquinoline->antibiotics antimalarials Antimalarials (e.g., Chloroquine precursor) hydroxyquinoline->antimalarials nsaids NSAIDs (e.g., Floctafenine) hydroxyquinoline->nsaids other Other Bioactive Molecules (Anticancer, Antiviral, etc.) hydroxyquinoline->other

Figure 3: Applications of the Gould-Jacobs reaction in drug development.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery and development. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in synthetic and medicinal chemistry, enabling them to leverage this important reaction for the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Phenylquinolin-4-ol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known by its tautomeric form 2-phenyl-1H-quinolin-4-one, is a heterocyclic organic compound.[1] Its chemical structure consists of a quinoline core substituted with a phenyl group at position 2 and a hydroxyl group at position 4.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueReference
IUPAC Name 2-phenyl-1H-quinolin-4-one[1]
Synonyms This compound, 2-phenyl-4-quinolinol, 4-hydroxy-2-phenylquinoline[1][2]
CAS Number 1144-20-3[2][3]
Chemical Formula C15H11NO[2][3][4]
Molecular Weight 221.25 g/mol [1][3]
MDL Number MFCD00160565[3][4]
InChI Key JGABMVVOXLQCKZ-UHFFFAOYSA-N[5]
SMILES c1ccc(cc1)c1cc(c2ccccc2n1)O[5]

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 253 °C[6]
Boiling Point 385.256 °C at 760 mmHg[3][6]
logP 3.6 - 3.74[5][6]
pKa (Predicted) 4.18 ± 0.40[6]
Solubility Slightly soluble in DMSO and Methanol; Insoluble in water.[6]
Hydrogen Bond Donors 1[1][5]
Hydrogen Bond Acceptors 2[1][5]
Polar Surface Area 24.85 Ų[5]
Vapor Pressure 3.86E-06 mmHg at 25°C[6]
Density 1.201 g/cm³[6]
Refractive Index 1.634[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoline derivatives are crucial for reproducible research.

The Gould-Jacobs reaction is a common and effective method for synthesizing 4-hydroxyquinoline derivatives.[7] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Cyclization: Add the intermediate from the previous step to a high-boiling point solvent like Dowtherm A. Heat the mixture to approximately 240-260°C. This high temperature facilitates the cyclization to form the ethyl ester of 2-phenylquinoline-4-carboxylic acid.

  • Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide in aqueous ethanol. Reflux the mixture to hydrolyze the ester to the corresponding carboxylic acid.

  • Decarboxylation: After hydrolysis, acidify the mixture with hydrochloric acid to precipitate the 2-phenylquinoline-4-carboxylic acid. Isolate the solid and heat it above its melting point until the evolution of carbon dioxide ceases. This final step yields this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[8]

Materials:

  • Cancer cell line (e.g., HepG2, K562)[9][10]

  • 96-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48-72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of quinoline derivatives is known for a wide range of biological activities, particularly as anticancer agents.[8][9] Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell signaling.

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), with some showing selectivity for HDAC3.[10] Inhibition of HDACs is a validated strategy in cancer therapy, leading to cell cycle arrest and apoptosis.[10] The quinoline scaffold is a key feature in several antimicrobial drugs, and its derivatives are frequently screened for antibacterial and antifungal properties.[8]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a typical cytotoxicity assay.

Synthesis_Workflow A Aniline + Diethyl ethoxymethylenemalonate B Condensation (100-120°C) A->B C Intermediate Product B->C D Thermal Cyclization (240-260°C in Dowtherm A) C->D E Ester Intermediate D->E F Hydrolysis (NaOH, EtOH/H2O) E->F G Carboxylic Acid Intermediate F->G H Decarboxylation (Heat) G->H I Crude this compound H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat with this compound (Various Concentrations) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate Cell Viability and IC50 Value read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell viability (MTT) assay.

References

2-Phenylquinolin-4-ol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Phenylquinolin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a heterocyclic compound of interest in various research and development fields. A comprehensive review of publicly available literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a detailed, standardized experimental protocol for the accurate determination of its thermodynamic solubility. Furthermore, a qualitative analysis of its expected solubility based on its physicochemical properties and the behavior of structurally similar compounds is presented. This guide is intended to be a practical resource for researchers, enabling them to generate reliable solubility data and to better understand the compound's behavior in solution.

Introduction

Compound Properties

A summary of the general properties of this compound is provided in Table 1.

Table 1: General Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁NO[4][5][6][7]
Molecular Weight 221.25 g/mol [4][5][7]
CAS Number 1144-20-3[5][6][7]
Appearance Solid[8]
XLogP3 3.2 - 3.8[4][9][10]
Hydrogen Bond Donor Count 1[4][10]
Hydrogen Bond Acceptor Count 2[4][10]

Qualitative Solubility Analysis

While quantitative data is scarce, the molecular structure of this compound allows for an inferred qualitative assessment of its solubility. The high XLogP3 value indicates that the compound is lipophilic, suggesting it has low solubility in aqueous solutions and would require organic solvents for dissolution.[9] Structurally related compounds, such as other quinoline derivatives, are generally described as having good solubility in organic solvents and being slightly soluble in water.[11]

For instance, 2-phenylquinoline is noted for its good solubility in organic solvents.[11] The presence of the polar hydroxyl (-OH) group in this compound may slightly increase its polarity compared to the parent 2-phenylquinoline.[11] Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is a commonly recommended initial solvent for similar quinoline derivatives.[9] Other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be considered.[9]

Experimental Determination of Solubility

In the absence of published data, a standardized and widely accepted protocol for determining the thermodynamic solubility of a solid compound is the shake-flask method.[11][12] This method is considered the "gold standard" for its reliability in establishing equilibrium solubility.[11][12]

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature.[11] An excess of the solid compound is agitated in the solvent for a sufficient period to ensure the solution becomes saturated.[11][12] Subsequent separation of the undissolved solid from the saturated solution allows for the determination of the compound's concentration, which represents its thermodynamic solubility.[11]

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of solid this compound and place it into a vial. The excess is crucial to ensure that saturation is reached.[11]

    • Accurately add a known volume of the desired solvent to the vial.[11]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C / 298.15 K).

    • Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for several hours to let the excess solid settle.[3]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.[11]

    • To remove any remaining solid particles, filter the collected supernatant through a syringe filter into a clean vial.[11]

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.[11]

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[11]

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.[11]

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess solid this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G I Analyze standards and sample (HPLC/UV-Vis) G->I H Prepare standard solutions H->I J Construct calibration curve I->J K Determine concentration (Solubility) J->K

Caption: Workflow for thermodynamic solubility determination.

Data Presentation

As specific quantitative solubility data for this compound is not currently available in the literature, Table 2 is provided as a template for researchers to populate with their experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound at 25°C (298.15 K)

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Alcohols
Methanol32.7
Ethanol24.5
Isopropanol19.9
Ketones
Acetone20.7
Esters
Ethyl Acetate6.0
Ethers
Tetrahydrofuran (THF)7.6
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)46.7
N,N-Dimethylformamide (DMF)36.7
Acetonitrile37.5
Non-polar Solvents
Toluene2.4
Hexane1.9

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound for researchers, scientists, and drug development professionals. While quantitative data is not currently available in the public domain, this guide offers a qualitative assessment of its expected solubility and, most importantly, a detailed, standardized protocol for its experimental determination using the shake-flask method. The provided workflow and data table template are intended to facilitate the generation of accurate and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of 2-Phenylquinolin-4-ol. It includes comprehensive data tables, experimental protocols, and visualizations to aid in the structural elucidation and verification of this compound. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 2-phenylquinolin-4(1H)-one. The NMR data presented corresponds to this keto tautomer.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following methodology is a representative procedure for the characterization of this compound.

1.1. Sample Preparation A sample of approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is thoroughly mixed using a vortex mixer to ensure complete dissolution and transferred to a 5 mm NMR tube.

1.2. NMR Data Acquisition Spectra are recorded on a 400 MHz NMR spectrometer.[1]

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired at 400 MHz. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[1] Typical acquisition parameters include a spectral width of 16 ppm, 32k data points, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired at 100 MHz with proton decoupling.[1] Chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.50 ppm.[1] A spectral width of 240 ppm, 64k data points, a relaxation delay of 2 seconds, and 1024 scans are typically used.

1.3. Data Processing The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. Standard processing steps include Fourier transformation, phase correction, and baseline correction to yield the final spectra for analysis.

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for 2-phenylquinolin-4(1H)-one, the predominant tautomer of this compound, in DMSO-d₆.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
11.72s-N-H
8.10dd8.1, 1.1H-5
7.83dd6.6, 2.9H-2', H-6'
7.77d8.3H-8
7.70 – 7.64m-H-7
7.63 – 7.55m-H-3', H-4', H-5'
7.34t7.2H-6
6.34s-H-3

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmCarbon Assignment
176.92C-4 (C=O)
149.98C-2
140.50C-8a
134.21C-1'
131.80C-7
130.44C-4'
128.99C-3', C-5'
127.41C-2', C-6'
124.86C-5
124.71C-4a
123.24C-6
118.71C-8
107.32C-3

Visualization of Relationships and Workflows

Visual diagrams are essential for conceptualizing the relationship between a molecule's structure and its spectral data, as well as the experimental process.

G cluster_structure Molecular Structure cluster_nmr NMR Spectral Data img H_NMR ¹H NMR Data img->H_NMR Yields C_NMR ¹³C NMR Data img->C_NMR Yields H_signals δ 11.72 (N-H) δ 8.10 (H-5) δ 7.83 (H-2', H-6') δ 6.34 (H-3) H_NMR->H_signals C_signals δ 176.92 (C=O) δ 149.98 (C-2) δ 140.50 (C-8a) δ 107.32 (C-3) C_NMR->C_signals G A Sample Preparation (Dissolve in DMSO-d₆) B Place in NMR Spectrometer (400 MHz) A->B C Data Acquisition (Acquire ¹H and ¹³C FIDs) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis (Peak Picking & Assignment) D->E

References

Crystal Structure Analysis of 2-Phenylquinolin-4-ol Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, with its analogs exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. A comprehensive understanding of the three-dimensional structure of these compounds is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a detailed overview of the crystal structure analysis of this compound analogs, including a summary of crystallographic data, detailed experimental protocols for synthesis and analysis, and visualization of a key signaling pathway and experimental workflows.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds found in numerous natural alkaloids and synthetic molecules with significant therapeutic value. Among these, the this compound core has garnered considerable interest due to its versatile biological profile. The tautomeric nature of the 4-hydroxyquinoline moiety, existing in equilibrium with its 4-quinolone form, plays a crucial role in its chemical reactivity and biological interactions. This guide focuses on the crystallographic analysis of this important class of compounds, providing researchers with the foundational knowledge to support their drug discovery and development efforts.

Data Presentation: Crystallographic Data of this compound Analogs

Table 1: Crystal Data and Structure Refinement for 2-Phenylquinolin-3,4-dione [1]

ParameterValue
Empirical formulaC₁₅H₉NO₂
Formula weight235.24
Temperature (K)293
Wavelength (Å)1.54178
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a (Å)3.822(1)
b (Å)12.122(2)
c (Å)13.194(2)
α (°)115.26(1)
β (°)91.28(1)
γ (°)93.45(1)
Volume (ų)551.1(2)
Z2
Density (calculated) (Mg/m³)1.418
Absorption coefficient (mm⁻¹)0.796
F(000)244
Data collection and refinement
Theta range for data collection (°)4.6 to 66.9
Reflections collected1918
Independent reflections1836 [R(int) = 0.016]
Final R indices [I>2sigma(I)]R1 = 0.037, wR2 = 0.102
R indices (all data)R1 = 0.038, wR2 = 0.104

Table 2: Crystal Data and Structure Refinement for 4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

ParameterValue
Empirical formulaC₁₆H₁₂F₃NO
Formula weight291.27
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a (Å)16.002(3)
b (Å)5.170(1)
c (Å)17.733(3)
β (°)111.11(2)
Volume (ų)1368.5(3)
Z4

Note: Detailed refinement data for this compound was not provided in the source material.

Experimental Protocols

Synthesis of this compound Analogs

Several classical synthetic methodologies can be employed for the synthesis of the this compound core, with the choice often depending on the availability of starting materials and desired substitution patterns.

A versatile method for the synthesis of 4-hydroxyquinolines involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline)

  • Ethyl benzoylacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Dioxane

  • Sodium carbonate solution

Procedure:

  • A mixture of the substituted aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a suitable solvent such as dioxane is heated under reflux for several hours.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the intermediate anilinocrotonate is precipitated or extracted.

  • The intermediate is then added to a high-boiling point solvent like Dowtherm A and heated to approximately 250 °C to induce cyclization.

  • After cooling, the reaction mixture is treated with a suitable solvent to precipitate the crude this compound analog.

  • The crude product is collected by filtration, washed, and purified by recrystallization.

The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

  • 2-Amino-substituted benzophenone (e.g., 2-amino-5-chlorobenzophenone)

  • Compound with an α-methylene group (e.g., ethyl acetoacetate)

  • Acid or base catalyst (e.g., piperidine or p-toluenesulfonic acid)

  • Ethanol

Procedure:

  • The 2-amino-substituted benzophenone (1 equivalent) and the α-methylene-containing compound (1.1 equivalents) are dissolved in ethanol.

  • A catalytic amount of an acid or base is added to the mixture.

  • The reaction mixture is heated under reflux until the reaction is complete as monitored by TLC.

  • The mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and purified by recrystallization.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation method is a commonly used technique.

Procedure:

  • Solvent Selection: The purified this compound analog is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a combination thereof) to create a saturated or near-saturated solution. Gentle heating may be applied to aid dissolution.

  • Filtration: The solution is filtered through a syringe filter (e.g., 0.22 µm) into a clean crystallizing dish or vial to remove any particulate matter that could act as nucleation sites.

  • Slow Evaporation: The vessel is loosely covered (e.g., with parafilm containing a few pinholes) to allow for the slow evaporation of the solvent.

  • Incubation: The vessel is placed in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines a general procedure for the collection and analysis of single-crystal X-ray diffraction data.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data is collected at a controlled temperature (often 100 K or 293 K) using an appropriate data collection strategy (e.g., ω-scans).

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Inhibition of Histone Deacetylases (HDACs)

Several 2-phenylquinoline derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway Analog This compound Analog HDAC Histone Deacetylase (HDAC) Analog->HDAC Inhibition AcetylatedHistone Acetylated Histone HDAC->AcetylatedHistone Deacetylation Histone Histone Protein Chromatin Chromatin Histone->Chromatin Compaction RelaxedChromatin Relaxed Chromatin AcetylatedHistone->RelaxedChromatin Relaxation GeneExpression Tumor Suppressor Gene Expression RelaxedChromatin->GeneExpression Activation CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Inhibition of HDAC by this compound analogs.

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and structural confirmation of this compound analogs involves several key steps.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Aniline, β-Ketoester) Synthesis Chemical Synthesis (e.g., Conrad-Limpach) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Xray Single-Crystal X-ray Diffraction CrystalGrowth->Xray Structure Crystal Structure Determination Xray->Structure

Caption: General workflow for synthesis and characterization.

Logical Relationship: Structure-Activity Relationship (SAR) Studies

The crystal structure data is fundamental to understanding the structure-activity relationships of this compound analogs.

SAR_Logic Analogs Series of this compound Analogs Crystal Crystal Structure Analysis Analogs->Crystal Biological Biological Activity Assays Analogs->Biological Data 3D Structural Data (Bond lengths, angles, etc.) Crystal->Data ActivityData Activity Data (IC50, MIC, etc.) Biological->ActivityData SAR Structure-Activity Relationship (SAR) Data->SAR ActivityData->SAR Design Rational Drug Design SAR->Design

Caption: Role of crystal structure in SAR studies.

Conclusion

The crystal structure analysis of this compound analogs provides invaluable information for understanding their chemical properties and biological activities. This technical guide has summarized the available crystallographic data, provided detailed experimental protocols for their synthesis and analysis, and visualized a key signaling pathway and experimental workflows. While a comprehensive comparative crystallographic dataset for a wide range of analogs remains to be compiled, the data and methodologies presented herein offer a solid foundation for researchers in the field of drug discovery to advance their research on this important class of compounds. Further crystallographic studies on a systematic series of analogs are warranted to build a more complete understanding of their structure-activity relationships.

References

A Historical Perspective on the Discovery and Synthesis of Quinolinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to the early understanding of the biological activities of its hydroxylated derivatives, the quinolinols.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most iconic methods for the synthesis of quinoline itself.[2][3] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[2][4] The reaction is notoriously exothermic and requires careful control.[2]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline, which is finally oxidized to the quinoline product.[5]

Detailed Experimental Protocol: The Skraup Synthesis of Quinoline

The following protocol is adapted from historical accounts and should be performed with extreme caution due to the highly exothermic nature of the reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • Preparation of the Reaction Mixture: In a large, robust flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline and glycerol is prepared. Ferrous sulfate can be added at this stage to moderate the reaction.

  • Acid Addition: Concentrated sulfuric acid is added slowly and carefully through the dropping funnel with vigorous stirring. The addition is highly exothermic and the temperature must be controlled.

  • Initiation of Reaction: The mixture is heated cautiously. The reaction is often initiated by the addition of the oxidizing agent, nitrobenzene.

  • Reaction Control: Once initiated, the reaction can become extremely vigorous, often requiring external cooling to prevent it from running out of control. The mixture is typically heated at reflux for several hours after the initial vigorous phase has subsided.

  • Work-up: After cooling, the reaction mixture is diluted with water and made strongly alkaline with sodium hydroxide solution to liberate the quinoline base.

  • Isolation: The quinoline is then isolated by steam distillation. The distillate is extracted with an organic solvent, and the solvent is removed to yield the crude quinoline, which can be further purified by distillation.

Skraup_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Mix Aniline and Glycerol (add Ferrous Sulfate - optional) B Slowly add conc. H₂SO₄ with vigorous stirring A->B Exothermic C Heat mixture and add Nitrobenzene B->C D Control exothermic reaction (reflux for several hours) C->D Vigorous reaction E Cool and dilute with water D->E F Make alkaline with NaOH E->F G Steam distillation F->G H Extract with organic solvent G->H I Purify by distillation H->I

Quantitative Data: Skraup Synthesis Yields

The yield of the Skraup synthesis is highly dependent on the specific aniline derivative used. The following table summarizes typical historical yields for a variety of substrates.

Aniline DerivativeProductYield (%)
AnilineQuinoline84-91
o-Toluidine8-Methylquinoline76-82
m-ToluidineMixture of 5- and 7-Methylquinoline77-83
p-Toluidine6-Methylquinoline80-86
p-Chloroaniline6-Chloroquinoline70-76
p-Bromoaniline6-Bromoquinoline68-73
p-Aminophenol6-Hydroxyquinoline66-77
The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, was developed shortly after. This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid.[6][7] This approach allows for the synthesis of a wider range of substituted quinolines.[6]

Reaction Mechanism

The reaction is believed to proceed through the initial formation of a β-anilinopropionaldehyde or ketone via a Michael addition. This intermediate then undergoes an acid-catalyzed cyclization and dehydration, followed by oxidation to the quinoline product. The aniline itself can act as the oxidizing agent in some cases.

Detailed Experimental Protocol: The Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol is a generalized representation of early procedures.

Materials:

  • Aniline

  • Crotonaldehyde (or paraldehyde, which forms crotonaldehyde in situ)

  • Concentrated Hydrochloric Acid or Sulfuric Acid

Procedure:

  • Reaction Setup: Aniline is mixed with the strong acid in a reaction vessel equipped with a reflux condenser.

  • Addition of Aldehyde: Crotonaldehyde is added slowly to the stirred acidic solution of aniline. The reaction is exothermic, and the rate of addition should be controlled.

  • Heating: After the addition is complete, the mixture is heated to reflux for several hours.

  • Work-up: The reaction mixture is cooled and then made alkaline with a concentrated solution of sodium hydroxide.

  • Isolation: The resulting 2-methylquinoline is isolated by steam distillation, followed by extraction of the distillate with an organic solvent and subsequent purification.

DvM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Mix Aniline and strong acid (e.g., HCl) B Slowly add Crotonaldehyde A->B Exothermic C Heat to reflux for several hours B->C D Cool and make alkaline with NaOH C->D E Steam distillation D->E F Extract and purify E->F

Quantitative Data: Doebner-von Miller Synthesis Yields

Historical yields for the Doebner-von Miller reaction vary depending on the substrates and reaction conditions. The original method was often plagued by low yields due to the acid-catalyzed polymerization of the unsaturated carbonyl compound.[8] Later improvements, such as using a biphasic reaction medium, significantly increased the yields.

Aniline Derivativeα,β-Unsaturated CarbonylProductReported Yield (%)
AnilineCrotonaldehyde2-Methylquinoline~70
p-ToluidineCrotonaldehyde2,6-Dimethylquinoline~75
p-AnisidineCrotonaldehyde6-Methoxy-2-methylquinolineModerate
p-HydroxyanilineMethyl vinyl ketone6-Hydroxy-2,4-dimethylquinoline23
The Combes Quinoline Synthesis (1888)

Reported by Combes in 1888, this method involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] This synthesis is particularly useful for the preparation of 2,4-disubstituted quinolines.[2]

Reaction Mechanism

The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[9]

Detailed Experimental Protocol: The Combes Synthesis of 2,4-Dimethylquinoline

A generalized historical procedure.

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid

Procedure:

  • Condensation: Aniline and acetylacetone are mixed, often without a solvent, and heated. An intermediate enamine is formed.

  • Cyclization: The mixture is then treated with concentrated sulfuric acid, which catalyzes the cyclization. This step is typically exothermic.

  • Heating: The reaction mixture is heated for a period to ensure complete cyclization and dehydration.

  • Work-up: The cooled reaction mixture is poured onto ice and neutralized with a base, such as ammonium hydroxide.

  • Isolation: The precipitated product is collected by filtration, washed, and can be purified by crystallization or distillation.

Combes_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Mix and heat Aniline and Acetylacetone B Add conc. H₂SO₄ A->B Exothermic C Heat to complete reaction B->C D Pour onto ice and neutralize with base C->D E Collect product by filtration D->E F Purify by crystallization or distillation E->F

Quantitative Data: Combes Synthesis Yields

Yields for the Combes synthesis are generally moderate to good, depending on the specific aniline and β-diketone used.

Aniline Derivativeβ-DiketoneProductReported Yield (%)
AnilineAcetylacetone2,4-DimethylquinolineGood
m-ChloroanilineAcetylacetone7-Chloro-2,4-dimethylquinolineModerate
β-NaphthylamineAcetylacetoneBenzo[g]-2,4-dimethylquinolineModerate
The Friedländer Synthesis (1882)

Discovered by Paul Friedländer in 1882, this synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[11][12] The reaction can be catalyzed by either acid or base.[12]

Reaction Mechanism

The reaction proceeds via an initial aldol condensation between the two carbonyl-containing reactants to form an α,β-unsaturated carbonyl compound. This is followed by the intramolecular formation of a Schiff base between the amino group and the newly formed carbonyl, and subsequent dehydration to yield the quinoline.[11]

Detailed Experimental Protocol: The Friedländer Synthesis of 2-Phenylquinoline

A generalized historical procedure under basic conditions.

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Reaction Setup: 2-Aminobenzaldehyde and acetophenone are dissolved in ethanol.

  • Base Addition: A solution of sodium hydroxide in water or ethanol is added to the mixture.

  • Reaction: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the precipitation of the product.

  • Isolation: After cooling, the precipitated 2-phenylquinoline is collected by filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.

Friedlander_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-Aminobenzaldehyde and Acetophenone in Ethanol B Add NaOH solution A->B C Heat at reflux for several hours B->C D Cool and collect precipitate by filtration C->D E Wash with water and recrystallize D->E

Quantitative Data: Friedländer Synthesis Yields

The Friedländer synthesis is known for its efficiency and can provide high yields of polysubstituted quinolines, particularly with modern catalysts.[13] Historical yields were also often quite good.

2-Aminoaryl Aldehyde/Ketoneα-Methylene CarbonylProductReported Yield (%)
2-AminobenzaldehydeAcetaldehydeQuinolineHigh
2-AminobenzaldehydeAcetone2-MethylquinolineHigh
2-AminoacetophenoneAcetophenone2,4-DiphenylquinolineGood

Early Insights into the Biological Activity of Quinolinols

The discovery of these synthetic methods for the quinoline core coincided with a growing interest in the medicinal properties of natural products, most notably quinine, an alkaloid from the bark of the cinchona tree used to treat malaria.[14] This spurred early investigations into the biological activities of synthetic quinoline derivatives, particularly the quinolinols (hydroxyquinolines).

8-Hydroxyquinoline: An Early Antimicrobial and Chelating Agent

8-Hydroxyquinoline (oxine) emerged as a compound of significant interest. Its synthesis, often achieved through a modification of the Skraup reaction, made it accessible for study. Early research in the late 19th and early 20th centuries revealed its potent antimicrobial properties against a range of bacteria and fungi.

The mechanism of action of 8-hydroxyquinoline was a subject of early investigation. It was discovered that its biological activity was closely linked to its ability to chelate metal ions. This chelation was proposed to either sequester essential metal ions required by microorganisms for their growth and enzymatic function, or to form toxic metal complexes that could interfere with cellular processes.

HQ_Mechanism cluster_compound Compound cluster_mechanism Proposed Historical Mechanism of Action cluster_effect Biological Effect HQ 8-Hydroxyquinoline Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) HQ->Chelation Sequestration Sequestration of essential metal ions Chelation->Sequestration Toxicity Formation of toxic metal complexes Chelation->Toxicity Inhibition Inhibition of microbial growth and function Sequestration->Inhibition Toxicity->Inhibition

Conclusion

The late 19th century was a period of profound discovery in quinoline chemistry. The development of robust synthetic methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provided the chemical tools necessary to explore this important class of heterocyclic compounds. These early synthetic endeavors, coupled with the quest for synthetic alternatives to natural medicines like quinine, led to the discovery of the potent biological activities of quinolinol compounds. The early recognition of 8-hydroxyquinoline as a metal-chelating antimicrobial agent laid the foundation for the development of a vast array of quinoline-based drugs and demonstrated the power of synthetic chemistry to generate novel bioactive molecules. This historical perspective provides a crucial foundation for modern researchers in the continued exploration and application of quinolinol compounds in drug discovery and development.

References

Spectroscopic Data Interpretation for 2-Phenylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data is crucial for its structural elucidation and characterization. This document presents a comprehensive summary of available data, detailed experimental protocols, and a logical workflow for data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.72s-1HN-H
8.10dd8.1, 1.11HAr-H
7.83dd6.6, 2.92HAr-H
7.77d8.31HAr-H
7.70 – 7.64m-1HAr-H
7.63 – 7.55m-3HAr-H
7.34t7.21HAr-H
6.34s-1HC-H (quinolinol ring)

Solvent: DMSO-d₆, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
176.92C=O
149.98Ar-C
140.50Ar-C
134.21Ar-C
131.80Ar-C
130.44Ar-C
128.99Ar-CH
127.41Ar-CH
124.86Ar-C
124.71Ar-CH
123.24Ar-CH
118.71Ar-C
107.32Ar-CH

Solvent: DMSO-d₆, Reference: DMSO (δ = 39.50 ppm)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound

IonCalculated m/zFound m/z
[M+H]⁺222.0914222.0917

Table 4: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Broad, ~3400-2500O-H and N-H stretching (tautomeric forms)
~1650-1630C=O stretching (in the 4-quinolone tautomer)
~1600-1450C=C and C=N stretching (aromatic rings)
~1350-1200C-O stretching
~800-700C-H bending (out-of-plane)

Note: The IR data is a general interpretation based on the known structure, as detailed peak assignments were not available in the cited literature.

Experimental Protocols

The following methodologies were reported for the synthesis and spectroscopic characterization of this compound.

2.1 Synthesis of 2-Phenylquinolin-4(1H)-one

A mixture of 1a (0.2 mmol), 2a (0.4 mmol), TEMPO (3 equiv), and KHCO₃ (2 equiv) in DMSO (1 mL) was placed in a test tube. The tube was evacuated and back-filled with oxygen three times (using a balloon). The reaction mixture was then stirred at 120 °C in an oil bath under an oxygen atmosphere. After cooling to room temperature, the solvent was extracted with ethyl acetate and washed with brine. The organic layer was dried over Na₂SO₄, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography using petroleum ether/ethyl acetate as the eluent to yield pure 2-phenylquinolin-4(1H)-one.[1]

2.2 NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆). For ¹H NMR, tetramethylsilane (TMS) served as the internal standard (δ = 0.00 ppm), and for ¹³C NMR, the solvent peak of DMSO was used for calibration (δ = 39.50 ppm).[1]

2.3 High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired on an FT-ICR mass spectrometer using electrospray ionization (ESI).[1]

2.4 Infrared (IR) Spectroscopy

The FTIR spectrum of this compound was obtained using the KBr wafer technique.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the obtained spectroscopic data.

Spectroscopic_Interpretation_Workflow cluster_Data_Acquisition 1. Data Acquisition cluster_Data_Analysis 2. Data Analysis cluster_Structural_Elucidation 3. Structural Elucidation cluster_Final_Structure 4. Structure Confirmation NMR_Data NMR Spectroscopy (¹H and ¹³C) Proton_NMR ¹H NMR Analysis: - Chemical Shift - Multiplicity - Integration NMR_Data->Proton_NMR Carbon_NMR ¹³C NMR Analysis: - Number of Signals - Chemical Shift NMR_Data->Carbon_NMR MS_Data Mass Spectrometry (HRMS) Mass_Spec HRMS Analysis: - Molecular Formula - Exact Mass MS_Data->Mass_Spec IR_Data Infrared Spectroscopy (FTIR) IR_Spec IR Analysis: - Functional Groups IR_Data->IR_Spec Proton_Environment Determine Proton Environments and Connectivity Proton_NMR->Proton_Environment Carbon_Skeleton Identify Carbon Skeleton and Types of Carbons Carbon_NMR->Carbon_Skeleton Molecular_Formula Confirm Molecular Formula Mass_Spec->Molecular_Formula Functional_Groups Identify Key Functional Groups (C=O, N-H/O-H, Ar) IR_Spec->Functional_Groups Final_Structure This compound Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Workflow for Spectroscopic Data Interpretation.

In-depth Interpretation

4.1 ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The downfield singlet at 11.72 ppm is characteristic of a labile proton, in this case, the N-H proton of the quinolinone ring, which can also exist in tautomeric equilibrium with the O-H of the quinolinol form. The complex multiplets in the aromatic region (7.34-8.10 ppm) correspond to the protons on the quinoline and phenyl rings. The integration of these signals confirms the presence of the correct number of aromatic protons. The singlet at 6.34 ppm is assigned to the proton at the C3 position of the quinolinone ring.

4.2 ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signal at 176.92 ppm is indicative of a carbonyl carbon (C=O), which supports the predominance of the 4-quinolone tautomer in the DMSO solvent. The numerous signals in the range of 107-150 ppm are characteristic of the sp² hybridized carbons of the aromatic quinoline and phenyl rings. The total number of distinct carbon signals is consistent with the proposed structure.

4.3 Mass Spectrometry Analysis

High-resolution mass spectrometry provides the exact mass of the molecule, which is a powerful tool for confirming the molecular formula. The observed [M+H]⁺ ion at m/z 222.0917 is in excellent agreement with the calculated mass for C₁₅H₁₂NO (222.0914), confirming the elemental composition of this compound.

4.4 Infrared Spectrum Analysis

The IR spectrum helps to identify the functional groups present in the molecule. The broad absorption band observed in the high-frequency region (typically 3400-2500 cm⁻¹) is indicative of O-H and N-H stretching vibrations, which is consistent with the keto-enol tautomerism of the this compound/2-phenyl-4-quinolone system. A strong absorption peak around 1650-1630 cm⁻¹ corresponds to the C=O stretching vibration of the quinolone form. The absorptions in the 1600-1450 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the aromatic rings.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopic data provides a comprehensive and unambiguous structural confirmation of this compound. The presented data and experimental protocols serve as a valuable resource for researchers and scientists working with this compound and its derivatives in the fields of drug discovery and materials science. The logical workflow for data interpretation can be applied as a general methodology for the structural elucidation of similar organic molecules.

References

Quantum Chemical Blueprint of 2-Phenylquinolin-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Phenylquinolin-4-ol, a heterocyclic motif of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), this document outlines the methodologies for in silico characterization, offering insights that are often challenging to obtain through experimental means alone. The following sections detail the computational and experimental protocols, present key calculated parameters in a structured format, and illustrate the workflow and conceptual relationships through diagrams.

Computational Methodology: A DFT-Based Approach

The cornerstone of a robust quantum chemical investigation is a well-defined computational protocol. Density Functional Theory (DFT) is a prevalent method for systems like this compound, offering a balance between accuracy and computational cost.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of this compound.

Protocol:

  • Initial Structure Generation: A 3D structure of this compound is generated using molecular building software or retrieved from crystallographic data if available.

  • Computational Method: Geometry optimization is performed using the Gaussian 09 software package.

  • Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set. This combination is widely used for organic molecules and provides reliable geometric parameters.

  • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis

Frequency calculations are performed to predict the infrared (IR) spectrum of the molecule and to confirm that the optimized structure is a true minimum.

Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Scaling Factor: The calculated harmonic vibrational frequencies are often systematically higher than experimental values. A scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) is typically applied to the computed frequencies for better agreement with experimental data.[1]

  • Spectral Analysis: The calculated IR intensities and scaled frequencies are used to generate a theoretical IR spectrum. The vibrational modes are assigned based on the Potential Energy Distribution (PED).

Electronic Properties and Reactivity Descriptors

The electronic characteristics of this compound are crucial for understanding its reactivity and potential biological activity.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[2][3]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated from the optimized structure to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[2]

Data Presentation: Calculated Properties of this compound

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC2-N1Value
C4-OValue
C2-C1' (Phenyl)Value
Bond AngleC3-C4-C4aValue
N1-C2-C1'Value
Dihedral AngleC3-C2-C1'-C2'Value

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Assignment (PED)
O-H stretchValueValueValueν(O-H)
C=C stretch (Quinoline)ValueValueValueν(C=C)
C=C stretch (Phenyl)ValueValueValueν(C=C)
C-N stretchValueValueValueν(C-N)
O-H bendValueValueValueδ(O-H)

Table 3: Electronic Properties and Global Reactivity Descriptors

PropertySymbolFormulaCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-Value
Lowest Unoccupied Molecular Orbital EnergyELUMO-Value
HOMO-LUMO Energy GapΔEELUMO - EHOMOValue
Ionization PotentialIP-EHOMOValue
Electron AffinityEA-ELUMOValue
Electronegativityχ-(EHOMO + ELUMO)/2Value
Chemical Hardnessη(ELUMO - EHOMO)/2Value
Chemical SoftnessS1/(2η)Value

Experimental Protocols for Validation

Experimental data is essential for validating the results of quantum chemical calculations. The following are standard protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound (Adapted from Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a well-established method for synthesizing 4-hydroxyquinoline derivatives.[4][5]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Cyclization: Add a high-boiling point solvent to the reaction mixture and heat to 240-260°C to induce cyclization.

  • Saponification: After cooling, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid intermediate. Filter the solid and heat it above its melting point until carbon dioxide evolution ceases to yield this compound.

Spectroscopic Characterization

FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine powder is obtained.[6]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[6]

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

UV-Vis Spectroscopy:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a dilute working solution (typically 1 x 10⁻⁵ to 5 x 10⁻⁴ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent as a reference and another with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[6]

Visualizing the Workflow and Molecular Properties

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the computational workflow and the relationships between calculated properties.

computational_workflow cluster_input Input cluster_dft_calculations DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis start Initial 3D Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop opt_geom Optimized Geometry geom_opt->opt_geom ir_spectrum Theoretical IR Spectrum freq_calc->ir_spectrum homo_lumo HOMO-LUMO Energies electronic_prop->homo_lumo mep Molecular Electrostatic Potential Map electronic_prop->mep reactivity Reactivity Descriptors homo_lumo->reactivity

Computational workflow for the quantum chemical analysis of this compound.

property_relationships cluster_theoretical Theoretical Calculations cluster_experimental Experimental Observations homo_lumo HOMO-LUMO Energies reactivity Chemical Reactivity homo_lumo->reactivity predicts mep MEP mep->reactivity indicates sites for vib_freq Vibrational Frequencies spectroscopy Spectroscopic Data (FT-IR, UV-Vis) vib_freq->spectroscopy correlates with biological_activity Biological Activity reactivity->biological_activity influences

Relationship between calculated quantum chemical properties and experimental observables.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical analysis of this compound using Density Functional Theory. The detailed protocols for geometry optimization, vibrational analysis, and electronic property calculations provide a roadmap for researchers to computationally characterize this and related molecules. The structured data tables offer a clear format for presenting key findings, while the experimental procedures for synthesis and spectroscopic analysis are crucial for validating the theoretical models. The integration of computational and experimental approaches, as visualized in the provided diagrams, is paramount for accelerating the rational design of novel drug candidates based on the 2-phenylquinoline scaffold.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-Phenylquinolin-4-ol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the basis of a diverse range of compounds with significant biological activities. Derivatives of this core have demonstrated potent anticancer, antibacterial, antifungal, and antiplatelet properties, making them attractive candidates for drug discovery and development. High-throughput screening (HTS) of this compound libraries enables the rapid identification of lead compounds for further optimization and therapeutic development. These application notes provide detailed protocols for performing HTS assays to evaluate the cytotoxic, antibacterial, and antiplatelet potential of this compound libraries.

Data Presentation: Summary of Biological Activities

The following tables summarize representative quantitative data for the biological activities of various this compound and related quinoline derivatives. This data is intended to serve as a reference for hit criteria determination and comparison during an HTS campaign.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
2-Phenylquinoline Derivative 1 H460Lung Cancer0.011[1]
HT-29Colon Cancer0.062[1]
MKN-45Gastric Cancer0.011[1]
U87MGGlioblastoma0.15[1]
6-Phenylquinoline Derivative 13a HeLaCervical Cancer0.50[2]
Quinazolinone Derivative 8b EGFR-TK-0.00137[3]
VEGFR-2 Inhibitor 13 VEGFR-2-0.0466[4]
VEGFR-2 Inhibitor 15 VEGFR-2-0.0444[4]

Table 2: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Compound IDBacterial StrainGram TypeMIC (µg/mL)Reference
Compound 5a4 Staphylococcus aureusPositive64[5][6]
Compound 5a7 Escherichia coliNegative128[5][6]
Compound 3i Enterobacter sp. TR04 (MAR)Negative300[7]
Citrobacter sp. TR06 (MAR)Negative400[7]
Compound 3e Enterobacter sp. TR04 (MAR)Negative400[7]
Citrobacter sp. TR06 (MAR)Negative200[7]
MAR: Multiple Antibiotic Resistant

Table 3: Antiplatelet Activity of 2-Phenylquinoline Derivatives

Compound IDAgonistIC50 (µM)Reference
5-ethyl-4-methoxy-2-phenylquinoline (8) Arachidonic Acid0.08[8]
Pyrimidoquinoline AQ11 Thrombin32[9]
Isoquinoline IQ3b Thrombin9[9]

Experimental Protocols

These protocols are designed for high-throughput screening in 384-well or 1536-well plate formats and can be adapted for automated liquid handling systems.

Protocol 1: High-Throughput Anticancer Cytotoxicity Screening

This protocol describes a cell-based assay to assess the cytotoxic effects of a this compound library on cancer cell lines using a resazurin-based viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, black, clear-bottom microplates

  • This compound compound library (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • Automated liquid handling system

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding: Dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium. Transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the negative control (100% viability) and positive control (0% viability). Compounds exhibiting viability below a predefined threshold (e.g., <50%) are considered primary hits.

Protocol 2: High-Throughput Antibacterial Screening (Broth Microdilution)

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of compounds in a this compound library against bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 384-well, clear, U-bottom microplates

  • This compound compound library (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (0.1% DMSO in media)

  • Bacterial inoculum prepared to a concentration of 5 x 10⁵ CFU/mL

  • Microplate reader (absorbance)

Procedure:

  • Compound Plating: Prepare serial dilutions of the library compounds in CAMHB directly in the 384-well plates.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Data Analysis: The MIC is defined as the lowest concentration of a compound that inhibits visible bacterial growth (no significant increase in OD₆₀₀ compared to the sterile control).

Protocol 3: High-Throughput Antiplatelet Aggregation Screening

This protocol describes a light transmission aggregometry-based assay adapted for a 384-well plate format to screen for inhibitors of platelet aggregation.

Materials:

  • Human platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Tyrode's buffer

  • 384-well, clear, flat-bottom microplates

  • This compound compound library (dissolved in DMSO)

  • Platelet agonist (e.g., ADP, collagen, arachidonic acid)

  • Positive control (e.g., Aspirin)

  • Negative control (0.1% DMSO in buffer)

  • Microplate reader with shaking capability (absorbance)

Procedure:

  • Platelet Preparation: Prepare PRP from fresh human blood and adjust the platelet count to 2.5 x 10⁸ platelets/mL with PPP.

  • Compound Plating: Dispense test compounds and controls into the 384-well plates.

  • Platelet Addition: Add 40 µL of the prepared PRP to each well.

  • Incubation: Incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Agonist Addition: Add the platelet agonist to induce aggregation.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 600 nm every 30 seconds for 15 minutes with intermittent shaking.

Data Analysis: Calculate the percentage of aggregation inhibition for each compound relative to the vehicle control. An increase in light transmittance indicates platelet aggregation, while inhibition of this increase suggests antiplatelet activity.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the screening of this compound libraries.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Dose-Response cluster_tertiary Lead Optimization Compound_Library This compound Library Primary_Assay High-Throughput Assay (e.g., Cytotoxicity, Antibacterial) Compound_Library->Primary_Assay Hit_Identification Primary Hit Identification Primary_Assay->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50) SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies Hit_Confirmation->Dose_Response ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

Caption: High-Throughput Screening Workflow for this compound Libraries.

PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition by Quinoline Derivatives RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Quinoline This compound Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound Derivatives.

Receptor_Tyrosine_Kinase_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_cMet c-Met Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Angiogenesis->Proliferation cMet c-Met Invasion_Metastasis Invasion & Metastasis cMet->Invasion_Metastasis Invasion_Metastasis->Proliferation Quinoline This compound Derivative Quinoline->EGFR inhibits Quinoline->VEGFR inhibits Quinoline->cMet inhibits

References

Application Notes and Protocols for Cell-based Assays: Evaluating the Anticancer Activity of 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 2-Phenylquinolin-4-ol and its derivatives. This document outlines detailed protocols for key cell-based assays, presents a framework for data analysis, and visualizes experimental workflows and potential molecular mechanisms. While specific experimental data for this compound is emerging, the methodologies and data presented for structurally similar quinoline compounds offer a valuable blueprint for investigation.

Introduction to this compound and its Derivatives

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. Several 2-phenylquinolin-4-one derivatives have demonstrated potent anticancer effects, including the induction of apoptosis, cell cycle arrest, and interference with critical tumor-growth signaling pathways.[1][2] The investigation of this compound, a core scaffold in this class, is crucial for developing novel therapeutic agents. The following protocols are designed to rigorously assess its cytotoxic and cytostatic potential against various cancer cell lines.

Key Cell-Based Assays for Anticancer Activity

A multi-faceted approach is essential to characterize the anticancer profile of a test compound. The following assays are fundamental for determining cell viability, mode of cell death, and effects on cell division.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears as a purple color.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay is a standard method for detecting apoptosis.[6] In early-stage apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6][7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells.[8] It is therefore used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[8]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Understanding a compound's effect on cell cycle progression is critical. This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[9] PI is a fluorescent dye that intercalates into the DNA of cells whose membranes have been permeabilized, typically with ethanol.[9][10] The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.[9] Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[10]

Data Presentation: Comparative Cytotoxicity

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The table below presents representative IC50 values for quinoline derivatives, similar in structure to this compound, against various human cancer cell lines. This serves as a benchmark for evaluating new compounds.

Compound/DrugHCT-116 (Colon)Caco-2 (Colon)A549 (Lung)MCF-7 (Breast)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)5.3 µM17.0 µM--[11]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)4.9 µM18.9 µM--[11]
Doxorubicin--> 20 µM2.50 µM[11]
Cisplatin--7.49 µM (48h)-[11]

Note: This data is for structurally related compounds and serves as a proxy for the anticipated biological activity of this compound.[11]

Experimental Workflow and Potential Signaling Pathway

General Experimental Workflow

The systematic evaluation of a potential anticancer compound follows a standardized workflow from initial screening to mechanism of action studies.

Workflow for in vitro validation of anticancer activity.
Proposed Signaling Pathway Inhibition

Quinoline derivatives have been shown to interfere with key oncogenic signaling pathways. One proposed mechanism is the inhibition of the PI3K/AKT pathway, which is a central regulator of cell survival, proliferation, and growth. Downregulation of this pathway can lead to apoptosis and cell cycle arrest.[11][12]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Compound This compound Compound->PI3K Inhibition Compound->AKT

Proposed inhibition of the PI3K/AKT signaling pathway.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay

Adapted from Abcam and Benchchem protocols.[3][5][11]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol: Annexin V/PI Apoptosis Assay

Adapted from Bio-Techne and Abcam protocols.[6]

Materials:

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Phosphate-Buffered Saline (PBS), cold

  • 10X Annexin V Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound at the desired concentration (e.g., IC50) and duration. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again. Carefully discard the supernatant.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1-2 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

Protocol: Cell Cycle Analysis by PI Staining

Adapted from University of Virginia and Abcam protocols.[13]

Materials:

  • Treated and control cells (~1 x 10^6 cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 3.8 mM Sodium Citrate in PBS)

  • RNase A solution (e.g., 100 µg/mL or a stock of 10 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest approximately 1 x 10^6 cells by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cells with PBS, centrifuge, and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[11]

  • Incubation: Incubate the cells on ice for at least 1 hour or overnight at -20°C.[11] Cells can be stored in ethanol at -20°C for several weeks.[10]

  • Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and discard the ethanol. Wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution. Add RNase A to a final concentration of 50-100 µg/mL to degrade RNA.[10][14]

  • Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.[10][13]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

Application Notes and Protocols for Determining the Cytotoxicity of 2-Phenylquinolin-4-ol using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-4-ol, a member of the quinoline class of heterocyclic aromatic compounds, has garnered interest for its potential therapeutic applications, including its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds. This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. These application notes provide a detailed protocol for evaluating the cytotoxicity of this compound in cancer cell lines.

Data Presentation

The cytotoxic activity of this compound and its derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for various 2-phenyl-4-quinolone derivatives against several human cancer cell lines, providing a comparative framework for the anticipated activity of this compound.

Compound IDCell LineCancer TypeIC50 (µM)Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226Non-Small Cell Lung Cancer0.94[1]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMDA-MB-231/ATCCBreast Cancer0.04[1]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineSF-295CNS Cancer<0.01[1]
2-Phenyl-4-quinolone (YT-1)U937LeukemiaMost Sensitive[2][3]
2-Phenyl-4-quinolone (YT-1)HL-60LeukemiaActive[2][3]
2-Phenyl-4-quinolone (YT-1)K562LeukemiaActive*[2][3]

*Specific IC50 values were not provided in the referenced study, but U937 was identified as the most sensitive cell line to 2-Phenyl-4-quinolone (YT-1).

Experimental Protocols

This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of this compound. The protocol is optimized for adherent cancer cell lines, such as the human leukemia cell line U937, which has been shown to be particularly sensitive to this compound.[2][3]

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., U937, HL-60, K562).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: Stock solution prepared in dimethyl sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom plates

    • Humidified incubator (37°C, 5% CO2)

    • Multichannel pipette

    • Microplate reader

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., U937) cell_seeding Seed Cells in 96-well Plate (e.g., 5x10^4 cells/well) cell_culture->cell_seeding compound_prep Prepare this compound Serial Dilutions in Culture Medium treatment Add Compound Dilutions (Include Vehicle Control) compound_prep->treatment incubation_24h Incubate for 24h (Cell Adherence) cell_seeding->incubation_24h incubation_24h->treatment incubation_48h Incubate for 48h treatment->incubation_48h add_mtt Add MTT Solution (10 µL of 5 mg/mL) incubation_48h->add_mtt incubation_4h Incubate for 4h (Formazan Formation) add_mtt->incubation_4h solubilization Add Solubilization Solution (e.g., 100 µL DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_processing Calculate Cell Viability (%) read_absorbance->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination

MTT assay workflow for cytotoxicity assessment.
Step-by-Step Protocol

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from the DMSO stock solution. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells) for background absorbance subtraction.

    • After the 24-hour pre-incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • MTT Incubation and Formazan Solubilization:

    • Following the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • After the MTT incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.

Mechanism of Action: Signaling Pathway

Studies on human leukemia cells have indicated that this compound (YT-1) induces cytotoxicity through G2/M phase cell cycle arrest and the intrinsic pathway of apoptosis.[2][3] The proposed signaling cascade is illustrated below.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway compound This compound g2m_arrest G2/M Phase Arrest compound->g2m_arrest bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax_bak ↑ Bax, Bak bcl2_family->bax_bak bcl2_bid ↓ Bcl-2, Bid bcl2_family->bcl2_bid mito_potential Disruption of Mitochondrial Membrane Potential (ΔΨm) bax_bak->mito_potential bcl2_bid->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway of this compound.

The induction of apoptosis by this compound involves the upregulation of pro-apoptotic proteins Bax and Bak, and the downregulation of anti-apoptotic proteins Bcl-2 and Bid.[2] This shift in the balance of Bcl-2 family proteins leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[2][3]

References

Application Notes and Protocols for the In Vitro Evaluation of 2-Phenylquinolin-4-ol's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the antimicrobial properties of 2-Phenylquinolin-4-ol. This document outlines detailed protocols for essential assays, presents data from structurally similar compounds to establish a baseline for comparison, and illustrates key experimental workflows and mechanisms of action.

Introduction

Quinolone derivatives have long been a cornerstone of antimicrobial chemotherapy, with a well-established mechanism of action targeting bacterial DNA synthesis.[1] The compound this compound belongs to this broad class of pharmacologically active agents. Its structural analogs have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria.[2][3] The following protocols are designed to enable a thorough investigation of the antimicrobial efficacy and potential cytotoxicity of this compound.

Mechanism of Action

The primary antibacterial action of quinolones involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are essential for managing DNA supercoiling, replication, and segregation. By forming a stable complex with the enzyme and cleaved DNA, quinolones block the re-ligation step, leading to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[1] Some quinoline derivatives have also been reported to disrupt bacterial cell membranes.

cluster_cell Bacterial Cell cluster_dna DNA Replication Machinery quinolone This compound uptake Cellular Uptake quinolone->uptake gyrase DNA Gyrase (Gram-negative) uptake->gyrase Inhibition topoIV Topoisomerase IV (Gram-positive) uptake->topoIV Inhibition dna Bacterial DNA replication DNA Replication & Repair dna->replication breaks Double-Strand Breaks replication->breaks Blockage of re-ligation death Bacterial Cell Death breaks->death

Proposed mechanism of action for this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenylquinoline Analogs

CompoundBacterial StrainMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid derivative (5a₄)Staphylococcus aureus64[2]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a₇)Escherichia coli128[2]
Various 2-phenyl-4-quinolone derivativesStaphylococcus aureusActive[5]
Various 2-phenyl-4-quinolone derivativesEscherichia coliActive[5]
Various 2-phenyl-4-quinolone derivativesSalmonella typhiActive[5]

Table 2: In Vitro Cytotoxicity (IC₅₀) of 2-Phenylquinoline Analogs against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)MDA-MB-231/ATCCBreast0.04[6]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)NCI-H226Lung0.94[6]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)SF-295CNS<0.01[6]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)HCT-116Colon5.3[7]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)HCT-116Colon4.9[7]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antimicrobial and cytotoxic activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria with no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain the concentration at which the compound is bactericidal.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing: a. From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot. b. Plate each aliquot onto a separate, sterile MHA plate.

  • Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, providing an indication of cell viability and cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Replace the medium in the wells with the medium containing the compound dilutions. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). d. Incubate for 24, 48, or 72 hours.

  • MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate for 24h (Cell Attachment) seed_cells->incubate_attach treat_cells Treat Cells with This compound incubate_attach->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro cytotoxicity (MTT) assay.

References

Application Notes and Protocols for 2-Phenylquinolin-4-ol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenylquinolin-4-ol derivatives as a promising class of kinase inhibitors. This document includes detailed protocols for their synthesis, methods for evaluating their biological activity, and a summary of their known inhibitory profiles against key kinases. The information is intended to guide researchers in the exploration and development of these compounds for therapeutic applications.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective inhibition of various kinases. This document outlines the potential of these compounds and provides practical guidance for their study.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative this compound and related quinolinone derivatives against various kinases. This data highlights the potential of this scaffold to be tailored for specificity against different kinase targets.

Compound IDStructureTarget Kinase(s)IC50 (µM)Cell-Based Assay (IC50, µM)Reference(s)
1 4-Phenylquinolin-2(1H)-oneAkt (allosteric inhibitor)6-[1][2]
2 6-Chloro-2-phenylquinolin-4-olNot specifiedNot specified-[3]
3 Quinolinone Derivative 4VEGFR2-84.8 (HUVEC proliferation)[4]
4 Quinolinone Derivative 5VEGFR2-58.1 (HUVEC proliferation)[4]

Note: The table presents a selection of available data. Further screening against a broader panel of kinases is recommended to fully characterize the selectivity profile of novel derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

Two common and effective methods for the synthesis of the this compound core structure are the Pfitzinger reaction and the Friedländer annulation.

3.1.1. Protocol 1: Synthesis of 6-Chloro-2-phenylquinolin-4-ol via Pfitzinger Reaction [3]

This protocol describes a two-step synthesis starting from 5-chloroisatin and acetophenone.

Step 1: Synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid

  • Prepare a 20% aqueous ethanol solution.

  • In a round-bottom flask, dissolve potassium hydroxide (3.5 equivalents) in the 20% aqueous ethanol.

  • To this basic solution, add 5-chloroisatin (1 equivalent) and acetophenone (1.2 equivalents).

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in a minimal amount of water.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial acetic acid to a pH of 4-5 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove inorganic salts.

  • Dry the product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.

Step 2: Thermal Decarboxylation to 6-Chloro-2-phenylquinolin-4-ol

  • Place the dried 6-chloro-2-phenylquinoline-4-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent, such as diphenyl ether, to create a stirrable slurry.

  • Heat the mixture to 240-260 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the evolution of CO2 to gauge the reaction progress.

  • Once the reaction is complete (cessation of gas evolution), cool the mixture.

  • Add a non-polar solvent (e.g., hexanes) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain pure 6-Chloro-2-phenylquinolin-4-ol.

3.1.2. Protocol 2: Synthesis of this compound via Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

  • In a round-bottom flask, combine 2-aminobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Heat the reaction mixture at a temperature of 100-150 °C for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the reaction mixture and stir to induce precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a purified kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified recombinant kinase of interest

  • Substrate for the kinase (peptide or protein)

  • This compound derivative (test compound) dissolved in DMSO

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound derivative in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Reaction Setup:

    • In a 96-well plate, add the kinase solution to each well.

    • Add the test compound dilutions to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no kinase" control.

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP to all wells to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by this compound derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1->Downstream Inhibitor This compound Derivative (e.g., Allosteric Akt Inhibitor) Inhibitor->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR2 signaling pathway and a potential point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-aminobenzophenone, ethyl acetoacetate) Reaction Friedländer Annulation or Pfitzinger Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound Pure this compound Derivative Characterization->Compound Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Compound->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Compound->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Assay->SAR

Caption: A generalized workflow for the development of this compound kinase inhibitors.

References

Application Notes and Protocols: Synthesis of 2-Phenylquinolin-4-ol Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-phenylquinolin-4-ol and its analogs, a privileged scaffold in medicinal chemistry. This document offers detailed experimental protocols for the synthesis of these compounds, a summary of their biological activities, and insights into their mechanisms of action, particularly their role in modulating key signaling pathways implicated in various diseases.

Introduction

The this compound core is a key structural motif found in a multitude of biologically active compounds.[1] Analogs of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the quinoline ring system allows for structural modifications at various positions, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents. This document outlines established synthetic routes to access these valuable compounds and provides data on their biological evaluation.

Synthetic Protocols

Several synthetic strategies are employed for the preparation of this compound analogs. The most common and effective methods include the Conrad-Limpach-Knorr synthesis, the Camps cyclization, and the Pfitzinger reaction.

Protocol 1: Conrad-Limpach Synthesis of this compound

This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate

  • In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl benzoylacetate (1.0 equivalent).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture at 110-120 °C for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from ethanol to obtain ethyl 3-anilino-3-phenylacrylate.

Step 2: Thermal Cyclization to this compound

  • Place the purified ethyl 3-anilino-3-phenylacrylate (1.0 equivalent) in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature (typically 250-260 °C) and maintain for 30-60 minutes.

  • Monitor the completion of the cyclization by TLC.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Protocol 2: Camps Cyclization for the Synthesis of 2-Aryl-4-quinolones

The Camps cyclization involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.

Step 1: Synthesis of N-(2-acetylphenyl)benzamide

  • To a solution of 2'-aminoacetophenone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain N-(2-acetylphenyl)benzamide.

Step 2: Intramolecular Cyclization

  • Dissolve the N-(2-acetylphenyl)benzamide (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.

  • Add an aqueous solution of a strong base (e.g., 10% sodium hydroxide or potassium hydroxide) (2.0-3.0 equivalents).

  • Heat the reaction mixture to reflux (80-100 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry to afford the this compound.

Protocol 3: Pfitzinger Reaction for 2-Phenylquinoline-4-carboxylic Acid

This reaction allows for the synthesis of 2-phenylquinoline-4-carboxylic acids, which can be further derivatized. It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

  • In a round-bottom flask, dissolve potassium hydroxide (3.0 equivalents) in aqueous ethanol (e.g., 30% ethanol in water).

  • Add isatin (1.0 equivalent) and acetophenone (1.2 equivalents) to the basic solution.

  • Heat the mixture to reflux (80-90 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.

Data Presentation

The following tables summarize the synthetic yields and biological activities of a selection of this compound analogs reported in the literature.

Table 1: Synthesis and Characterization of this compound Analogs

Compound IDR1R2Synthetic MethodYield (%)m.p. (°C)
1a HHConrad-Limpach85245-247
1b 6-ClHConrad-Limpach82288-290
1c HCOOHPfitzinger90215-217
1d 6-BrCOOHPfitzinger88230-232
1e HCONHPhAmidation75260-262

Table 2: Biological Activity of this compound Analogs

Compound IDBiological ActivityTarget/Cell LineIC₅₀/MIC (µM)Reference
2a AnticancerMCF-7 (Breast)12.5[2]
2b AnticancerHCT-116 (Colon)8.2[2]
2c AntimicrobialS. aureus16[1]
2d AntimicrobialE. coli32[1]
2e Anti-inflammatoryCOX-25.7[3]
2f AntiviralHSV-115.4[3]

Signaling Pathways and Mechanisms of Action

This compound analogs have been shown to exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation. The PI3K/Akt and MAPK signaling pathways are two prominent targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Several this compound derivatives have been identified as inhibitors of this pathway, often targeting key kinases like PI3K and Akt.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress response. Dysregulation of this pathway is also a hallmark of many cancers. Certain this compound analogs have demonstrated the ability to inhibit components of the MAPK cascade, such as MEK and ERK.

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor This compound Analog Inhibitor->MEK Inhibitor->ERK

Caption: Modulation of the MAPK signaling pathway.

Experimental Workflow for Drug Discovery

The development of novel this compound analogs as therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_preclinical Preclinical Studies Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_vitro_assays In vitro Assays (Enzymatic, Cell-based) Characterization->In_vitro_assays SAR_analysis Structure-Activity Relationship (SAR) In_vitro_assays->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization Lead_optimization->Synthesis Iterative Design In_vivo_studies In vivo Studies (Animal Models) Lead_optimization->In_vivo_studies Toxicity_studies Toxicity & PK/PD Studies In_vivo_studies->Toxicity_studies

Caption: General workflow for drug discovery.

Conclusion

The this compound scaffold continues to be a highly valuable framework in the field of drug discovery. The synthetic protocols outlined in this document provide robust and versatile methods for the generation of diverse analog libraries. The promising biological activities, coupled with an increasing understanding of their mechanisms of action on key signaling pathways, underscore the therapeutic potential of this class of compounds. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to advance these promising molecules towards clinical development.

References

Application Notes and Protocols: Apoptosis Induction by 2-Phenylquinolin-4-ol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The 2-phenylquinolin-4-ol scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents that can induce apoptosis in cancer cells. While direct and extensive experimental data for this compound is still emerging, studies on its structurally related analogs, such as 6-Chloro-2-phenylquinolin-4-ol and other derivatives, provide valuable insights into its potential mechanism of action and anticancer efficacy.

These application notes serve as a comprehensive guide, summarizing the available data on 2-phenylquinoline derivatives and providing detailed protocols for key experiments to investigate the pro-apoptotic effects of this compound. The information is intended to provide a foundational framework for researchers to evaluate its therapeutic potential.

Data Presentation: In Vitro Cytotoxicity of 2-Phenylquinoline Derivatives

The antiproliferative activity of various 2-phenylquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for derivatives structurally similar to this compound.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of 2-Phenyl-4-quinolone Derivatives against Various Cancer Cell Lines

Compound/DrugHCT-116 (Colon)MCF-7 (Breast)MDA-MB-435 (Breast)
4-anilino-8-hydroxy-2-phenylquinoline (Compound 11)[1]0.07<0.01<0.01
4-anilino-8-hydroxy-2-phenylquinoline oxime derivative (Compound 15a)[1]-2.88-
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (Derivative 13a)[2]->55.5 (Selectivity Index)-

Note: The data presented for these derivatives suggest the potential cytotoxic activity of the 2-phenylquinoline scaffold.

Proposed Signaling Pathways for Apoptosis Induction

Based on studies of its derivatives, this compound is hypothesized to induce apoptosis through the modulation of key signaling pathways involved in cell survival and death. A proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival.[1] Other 2-phenylquinoline derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving caspase activation and regulation of the Bcl-2 family of proteins.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis 2_Phenylquinolin_4_ol This compound 2_Phenylquinolin_4_ol->Akt Inhibits (Proposed)

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key in vitro experiments to assess the apoptosis-inducing activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells after treatment with this compound. For adherent cells, use trypsin and neutralize with serum-containing medium.[4]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[5] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[6]

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[6]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt).

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

The available evidence on 2-phenylquinoline derivatives strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its potential to induce apoptosis, possibly through the inhibition of the PI3K/Akt signaling pathway, warrants detailed preclinical evaluation. The provided experimental protocols offer a robust framework for the in vitro validation of its anticancer activity and elucidation of its precise mechanism of action. Further studies are essential to fully characterize its therapeutic potential for the development of novel cancer therapies.

References

Application Notes: Cell Cycle Analysis of Cells Treated with 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-4-ol and its derivatives are a class of heterocyclic compounds that have emerged as promising candidates in oncological research. Structurally similar quinoline-based compounds have demonstrated significant antiproliferative and apoptotic activities in various cancer cell lines. This document provides detailed protocols for investigating the effects of this compound on the cell cycle, leveraging established methodologies to elucidate its potential as an anticancer agent. The proposed mechanism of action, based on related compounds, involves the inhibition of key signaling pathways that regulate cell proliferation and survival, potentially leading to cell cycle arrest.

Proposed Mechanism of Action

While direct studies on this compound are limited, research on structurally analogous compounds provides strong evidence for a likely mechanism of action. A closely related compound, 4-phenylquinolin-2(1H)-one, has been identified as a specific allosteric inhibitor of Akt, a critical kinase in the PI3K/Akt signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Inhibition of Akt can lead to the downstream modulation of cell cycle regulatory proteins, ultimately causing cell cycle arrest and inducing apoptosis.[4][5] Furthermore, other 2-phenyl-4-quinolone derivatives have been shown to induce G2/M phase arrest by inhibiting tubulin polymerization.[6] Therefore, it is hypothesized that this compound may exert its anticancer effects by inhibiting the PI3K/Akt pathway and/or disrupting microtubule dynamics, leading to a halt in cell cycle progression.

Data Presentation: Hypothetical Quantitative Analysis

The following table represents hypothetical data illustrating the potential effects of this compound on the cell cycle distribution of a cancer cell line (e.g., HCT-116) after 48 hours of treatment. This data is based on the observed effects of similar quinoline-based compounds and serves as a guide for expected experimental outcomes.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (0.1% DMSO)55.2 ± 3.128.5 ± 2.516.3 ± 1.81.5 ± 0.4
This compound (10 µM)53.8 ± 2.925.1 ± 2.221.1 ± 2.03.7 ± 0.8
This compound (25 µM)48.6 ± 3.518.7 ± 1.932.7 ± 2.88.9 ± 1.2
This compound (50 µM)40.1 ± 4.212.3 ± 1.547.6 ± 3.915.4 ± 1.9

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the most common method for analyzing cell cycle distribution based on DNA content.[2]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the collected medium and the detached cells and transfer to a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Cell Fixation:

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can be indicative of apoptotic cells.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition and Analysis cell_culture Seed and Culture Cells treatment Treat with this compound cell_culture->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide fixation->staining flow_ flow_ staining->flow_ flow_cytometry Flow Cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis cytometry cytometry

Experimental workflow for cell cycle analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates p21_p27 p21/p27 Akt->p21_p27 Inhibits nuclear localization G1_S_transition G1/S Transition mTOR->G1_S_transition Promotes G2_M_transition G2/M Transition mTOR->G2_M_transition Promotes CDK4_6 CDK4/6 p21_p27->CDK4_6 Inhibits CDK2 CDK2 p21_p27->CDK2 Inhibits CDK4_6->G1_S_transition Promotes CyclinD Cyclin D CyclinD->CDK4_6 Activates CDK2->G1_S_transition Promotes CyclinE Cyclin E CyclinE->CDK2 Activates drug This compound drug->Akt Inhibits (allosterically)

Proposed PI3K/Akt signaling pathway inhibition.

References

Application Notes: 2-Phenylquinolin-4-ol as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Phenylquinolin-4-ol and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This quinoline core is a key building block for the synthesis of novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases. These application notes provide an overview of the synthetic routes utilizing this compound and its analogs, their biological activities, and detailed protocols for their preparation and evaluation.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several established methods, primarily the Pfitzinger and Gould-Jacobs reactions. These methods offer versatility in introducing various substituents to the quinoline core, enabling the exploration of structure-activity relationships (SAR).

Pfitzinger Synthesis

The Pfitzinger reaction is a widely used method for constructing the quinoline core. It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a base.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route, involving the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1] This method is particularly useful for accessing 4-hydroxyquinoline derivatives.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[2][3][4][5] Specifically, some compounds exhibit selectivity for HDAC3, a target of interest in cancer therapy.[2][3][4] Mechanistic studies have shown that these compounds can induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines.[3][5] Other 2-phenylquinolin-4-one derivatives have demonstrated antiproliferative effects by inhibiting tubulin polymerization.[6]

  • Antibacterial Agents: Modifications of the 2-phenylquinoline-4-carboxylic acid scaffold have yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] Structure-activity relationship studies indicate that the nature of the substituent at the 2-phenyl ring influences the antibacterial spectrum.[7]

  • Antiviral Agents: A number of 2-phenylquinoline derivatives have been identified as potent inhibitors of various coronaviruses, including SARS-CoV-2.[9] The mechanism of action for some of these compounds involves the inhibition of the viral helicase nsp13, a highly conserved enzyme essential for viral replication.[9]

  • Immunomodulatory Agents: Substituted 2-phenylquinolin-4-amines have been shown to act as antagonists of immunostimulatory CpG-oligodeoxynucleotides, suggesting their potential in modulating immune responses.[10][[“]]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives from the literature.

Table 1: Anticancer Activity of 2-Phenylquinoline Derivatives

CompoundTargetIC₅₀ (µM)Cell LineReference
D28 HDAC324.45-[2][4]
D28 Growth Inhibition1.02K562[2][4]
D28 Growth Inhibition1.08U266[2][4]
D28 Growth Inhibition1.11U937[2][4]
D29 HDAC132.59-[2][4]
D29 HDAC2183.5-[2][4]
D29 HDAC30.477-[2][4]
13a Growth Inhibition0.50HeLa[12]

Table 2: Antibacterial Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives

CompoundBacteriumMIC (µg/mL)Reference
5a₄ Staphylococcus aureus64[7]
5a₇ Escherichia coli128[7]

Table 3: Antiviral Activity of 2-Phenylquinoline Derivatives

CompoundVirusEC₅₀ (µM)Cell LineReference
PQQ4O (1a) SARS-CoV-26VeroE6[9]
WRNA10 SARS-CoV-210VeroE6[9]
Various Analogs HCoV-229E0.2 - 9.4HEL 299[9]
Various Analogs HCoV-OC430.6 - 7.7HEL 299[9]

Experimental Protocols

General Protocol for Pfitzinger Synthesis of 6-Chloro-2-phenylquinolin-4-ol[13]
  • Reaction Setup: Dissolve potassium hydroxide in ethanol in a round-bottom flask.

  • Addition of Reactants: Add 5-chloroisatin (1.0 equivalent) and acetophenone (1.2 equivalents) to the basic solution.

  • Reflux: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in a minimum amount of water.

  • Extraction: Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial acetic acid until a precipitate forms (typically pH 4-5).

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain pure 6-chloro-2-phenylquinolin-4-ol.

General Protocol for Gould-Jacobs Reaction for 4-Hydroxyquinoline Derivatives[1]
  • Condensation: React an aniline with an alkoxymethylenemalonic ester.

  • Cyclization: Heat the intermediate from the condensation step in a high-boiling point solvent such as diphenyl ether to a temperature of 240-260°C.

  • Precipitation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Isolation and Purification: Filter the precipitate and wash with the non-polar solvent to remove the high-boiling point solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_application Application Start Starting Materials (e.g., Isatin, Aniline) Intermediate This compound Core Synthesis Start->Intermediate Pfitzinger or Gould-Jacobs Reaction Derivatization Functional Group Modification Intermediate->Derivatization Various Reactions Final_Product Bioactive 2-Phenylquinoline Derivative Derivatization->Final_Product Screening Biological Screening Final_Product->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Active Hit Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for the synthesis and application of this compound derivatives.

HDAC_Inhibition_Pathway Drug 2-Phenylquinoline Derivative HDAC Histone Deacetylase (e.g., HDAC3) Drug->HDAC Inhibition Histone Acetylated Histones HDAC->Histone Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Gene_Expression->Cell_Cycle_Arrest

Caption: Proposed signaling pathway for HDAC inhibition by 2-phenylquinoline derivatives.

Antiviral_Action_Pathway Drug 2-Phenylquinoline Derivative Helicase Viral Helicase (nsp13) Drug->Helicase Inhibition RNA_Unwinding RNA Unwinding Helicase->RNA_Unwinding Catalysis Replication Viral RNA Replication RNA_Unwinding->Replication Virus_Production Progeny Virus Production Replication->Virus_Production

Caption: Proposed mechanism of antiviral action via helicase inhibition.

References

Application Note and Protocol: Monitoring the Synthesis of 2-Phenylquinolin-4-ol by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of quinoline derivatives is a cornerstone in medicinal chemistry due to their broad spectrum of pharmacological activities. 2-Phenylquinolin-4-ol, a key scaffold, is a precursor in the development of various therapeutic agents. Efficiently monitoring the progress of its synthesis is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose.[1][2][3] This application note provides a detailed protocol for monitoring the synthesis of this compound using TLC.

The synthesis of 2-phenylquinoline derivatives can be achieved through various methods, such as the Pfitzinger or Doebner reactions, which typically involve the condensation of an aniline derivative with a β-ketoester or an α,β-unsaturated carbonyl compound, respectively.[4][5] For the purpose of this protocol, we will consider a generalized reaction where starting materials are converted to the this compound product.

Experimental Protocol

This protocol outlines the step-by-step procedure for monitoring the reaction progress.[6][7][8]

2.1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Solvents: Ethyl acetate, n-hexane, dichloromethane, methanol (analytical grade).

  • Reaction Components: Starting material(s), reaction mixture.

  • Apparatus:

    • TLC developing chamber with a lid.

    • Capillary tubes for spotting.

    • Pencil.

    • Ruler.

    • Forceps.

    • UV lamp (254 nm).

    • Iodine chamber (optional).

    • Potassium permanganate (KMnO₄) stain (optional).

2.2. Preparation of the TLC Plate and Chamber

  • Using a pencil and ruler, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[6][8]

  • Mark three small, equidistant points on the baseline for spotting the starting material, a co-spot, and the reaction mixture.[9]

  • Prepare the mobile phase (eluent). A good starting solvent system for quinoline derivatives is a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).[6]

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the baseline on the TLC plate.[3]

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor to ensure a saturated atmosphere inside the chamber.[3] Close the chamber with the lid and let it equilibrate for 5-10 minutes.

2.3. Sample Preparation and Spotting

  • Prepare dilute solutions (approx. 1%) of the starting material(s) in a volatile solvent like dichloromethane or ethyl acetate.[1]

  • The reaction mixture can typically be spotted directly, or after slight dilution if it is highly concentrated.

  • Using a clean capillary tube for each sample, spot small amounts onto the marked points on the baseline of the TLC plate.[6]

    • Lane 1 (Starting Material - SM): Spot the solution of the starting material.

    • Lane 2 (Co-spot - C): Spot the starting material solution, and on top of the same spot, apply the reaction mixture.[9][10]

    • Lane 3 (Reaction Mixture - RXN): Spot the reaction mixture.

  • Ensure the spots are small and concentrated to achieve good separation.[9] Allow the solvent from the spots to evaporate completely before developing the plate.

2.4. Development of the Chromatogram

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps.[8][11]

  • Ensure the plate is standing vertically and the solvent level is below the baseline.[11]

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.[3]

  • Let the development proceed until the solvent front is about 1 cm from the top of the plate.[6]

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[6]

2.5. Visualization

  • Allow the TLC plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp at 254 nm.[6][11] Quinolines, being aromatic and conjugated, are often UV-active and will appear as dark spots against a fluorescent background.[10][12]

  • Circle the visible spots with a pencil.[12]

  • If spots are not visible under UV light, use a chemical stain.[6][10]

    • Iodine Chamber: Place the dried plate in a chamber containing a few iodine crystals. Most organic compounds will appear as brown spots.[10][12]

    • Potassium Permanganate Stain: Dip the plate into a solution of KMnO₄. Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[10]

2.6. Analysis and Interpretation

  • Calculate the Retention Factor (Rf) for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

  • Monitor the progress of the reaction by comparing the spots in the different lanes.[7]

    • As the reaction proceeds, the intensity of the starting material spot in the reaction mixture lane (RXN) should decrease.

    • A new spot corresponding to the this compound product should appear and its intensity should increase over time.

    • The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.[6]

    • The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[10]

Data Presentation

The Rf values are dependent on the specific solvent system used. The table below provides hypothetical data for monitoring the synthesis of this compound in two different solvent systems for illustrative purposes.

CompoundMobile Phase (v/v)Rf ValueObservations
Starting Material (e.g., Anthranilic acid derivative)n-Hexane:Ethyl Acetate (7:3)0.65A single, well-defined spot.
This compound n-Hexane:Ethyl Acetate (7:3) 0.40 The product is more polar than the starting material.
Starting Material (e.g., Anthranilic acid derivative)Dichloromethane:Methanol (9.5:0.5)0.80Good separation, but spots are higher up the plate.
This compound Dichloromethane:Methanol (9.5:0.5) 0.65 Provides good resolution between the starting material and the product.

Visualizations

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Samples (SM, Co-spot, RXN) prep_plate->spotting prep_chamber Prepare TLC Chamber (Add Mobile Phase) development Develop Plate in Chamber prep_chamber->development spotting->development visualization Visualize Spots (UV Lamp / Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results (Monitor Reaction Progress) calculation->interpretation TLC_Analysis cluster_plate Developed TLC Plate lane1 SM lane2 C lane3 RXN sm_spot1 label_sm Starting Material (SM) sm_spot2 rxn_sm_spot prod_spot2 prod_spot3 label_prod Product (P) baseline --------------------------------- solvent_front --------------------------------- baseline_label Baseline solvent_front_label Solvent Front

References

Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Efficacy of 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-4-ol and its derivatives have emerged as a promising class of small molecules with potential anticancer properties. While direct in vivo xenograft data for this compound is limited, studies on closely related analogs, such as 6-Chloro-2-phenylquinolin-4-ol, suggest potential mechanisms of action that include the inhibition of key signaling pathways in cancer progression, like the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.[1] Other derivatives of 2-phenylquinolin-4-one have been shown to induce apoptosis and cell cycle arrest, highlighting the therapeutic potential of this chemical scaffold.[2][3]

These application notes provide a comprehensive guide for establishing and utilizing in vivo xenograft models to rigorously evaluate the anticancer efficacy of this compound. The following protocols are designed to be adaptable to various cancer cell lines and research objectives.

Data Presentation

To facilitate clear comparison and interpretation of experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: Tumor Growth Inhibition by this compound in [Cancer Type] Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-[e.g., PO, IV, IP][Value]0[Value]
This compound[Dose 1][Route][Value][Value][Value]
This compound[Dose 2][Route][Value][Value][Value]
Positive Control[Dose][Route][Value][Value][Value]

Table 2: In Vivo Toxicity Assessment of this compound

Treatment GroupDose (mg/kg)Observation Period (Days)MortalityKey Clinical Signs of ToxicityRelevant Biomarker Changes (e.g., ALT, AST, Creatinine)
Vehicle Control-[Value][Value]None Observed[Value]
This compound[Dose 1][Value][Value][Description][Value]
This compound[Dose 2][Value][Value][Description][Value]
This compound[Dose 3][Value][Value][Description][Value]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® or similar basement membrane matrix (optional, but recommended for some cell lines)[4][5]

  • Immunocompromised mice (e.g., athymic nude, NOD-SCID)[6][7]

  • This compound, vehicle, and positive control drug

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.[6]

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA and wash with sterile PBS.

    • Perform a cell count and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.[4][8] Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using an approved method.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse using a 27-gauge needle.[6]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

    • Measure tumor length (L) and width (W) 2-3 times per week using digital calipers.[6]

    • Calculate tumor volume using the formula: Volume = (L x W²) / 2 or the ellipsoid formula: 1/6 π × L × W × (L + W)/2, which has been shown to be more accurate for smaller tumors.[1][9][10]

  • Animal Randomization and Treatment:

    • When tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer this compound, vehicle, or positive control drug via the predetermined route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[11] The dosing schedule will depend on the pharmacokinetic properties of the compound.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.[6]

    • Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, or weight loss.[1]

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined maximum size or after a set treatment duration.

    • At the end of the study, euthanize the mice and harvest the tumors and major organs for further analysis (e.g., histopathology, western blotting, RNA sequencing).[6]

Orthotopic Xenograft Model Protocol

Orthotopic models more closely mimic the tumor microenvironment and metastatic behavior of human cancers.[12]

Materials:

  • Same as for the CDX model.

  • Surgical instruments for the specific orthotopic implantation.

Procedure:

  • Cell Preparation: Prepare the cancer cell suspension as described for the CDX model.

  • Surgical Implantation:

    • Anesthetize the mouse and prepare the surgical site.

    • Implant the tumor cells into the organ of origin. For example, for a breast cancer model, inject cells into the mammary fat pad.[4] For a pancreatic cancer model, inject cells into the pancreas.

    • Suture the incision.

  • Tumor Growth Monitoring:

    • Tumor growth in orthotopic models may require non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged), fluorescence imaging, or ultrasound.[13][14]

  • Treatment and Monitoring:

    • Once tumors are established, randomize animals and begin treatment as described for the CDX model.

    • Monitor tumor growth and animal health throughout the study.

  • Endpoint and Analysis:

    • At the study endpoint, harvest the primary tumor and any metastatic lesions for analysis.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. In Vivo Xenograft Experimental Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_prep Cell Preparation & Suspension cell_culture->cell_prep implantation Subcutaneous or Orthotopic Implantation cell_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor & Organ Harvesting and Analysis endpoint->analysis

Caption: Figure 1. In Vivo Xenograft Experimental Workflow

Hypothesized Signaling Pathway of this compound

Based on the activity of its analogs, this compound may exert its anticancer effects by targeting key signaling pathways.

signaling_pathway Figure 2. Hypothesized Signaling Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome compound This compound egfr EGFR compound->egfr Inhibition tubulin Tubulin compound->tubulin Disruption proliferation Decreased Proliferation egfr->proliferation cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest tumor_inhibition Tumor Growth Inhibition proliferation->tumor_inhibition apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis apoptosis->tumor_inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pfitzinger Synthesis of 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-Phenylquinolin-4-ol synthesis via the Pfitzinger reaction.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound and its carboxylic acid precursor, 2-Phenylquinoline-4-carboxylic acid.

Q1: My reaction is producing a low yield of 2-Phenylquinoline-4-carboxylic acid. How can I improve it?

A1: Low yields in the Pfitzinger synthesis are a common issue and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. The reaction typically requires a strong base like potassium hydroxide (KOH) in a protic solvent such as aqueous ethanol.[1][2] Refluxing at around 80-90°C for 18-36 hours is a common starting point.[3]

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress with thin-layer chromatography (TLC). If starting material (isatin) is still present, extending the reaction time or slightly increasing the temperature may be necessary.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. One major side reaction is the self-condensation of isatin or acetophenone under strongly basic conditions.[4] To mitigate this, a modified procedure where isatin is first dissolved in the base to facilitate ring-opening before the addition of acetophenone is recommended.[2]

  • Purification Losses: The workup and purification steps can lead to a loss of product. Ensure the pH is carefully adjusted during the precipitation of the carboxylic acid, and use appropriate recrystallization solvents to minimize loss.

Q2: I am observing a significant amount of tar formation in my reaction vessel. What is the cause and how can I prevent it?

A2: Tar formation is a frequent problem in the Pfitzinger reaction, often resulting from polymerization and self-condensation of the reactants under the strong basic conditions.[4] Here are some strategies to minimize tarring:

  • Sequential Addition of Reagents: Do not mix all reactants at once. First, dissolve the isatin in the basic solution and stir until the color changes, indicating the opening of the isatin ring. Then, add the acetophenone. This sequential addition can significantly reduce the formation of tar.[2]

  • Temperature Control: While the reaction often requires heat, excessive temperatures can promote side reactions leading to tar. Maintain a controlled temperature, and for sensitive substrates, consider running the reaction at a lower temperature for a longer duration.

  • Solvent Choice: The solvent can influence the solubility of intermediates and byproducts. While aqueous ethanol is common, exploring other protic solvents might be beneficial for your specific setup.

Q3: How do I remove unreacted acetophenone after the reaction?

A3: Unreacted acetophenone can be removed during the workup procedure. After the reaction is complete and the ethanol has been removed, the residue is typically dissolved in water. The resulting aqueous solution, containing the potassium salt of your product, can be washed with a non-polar organic solvent like diethyl ether.[3] The unreacted acetophenone will be extracted into the organic layer, leaving the desired product in the aqueous layer.

Q4: What is the best way to purify the final this compound product?

A4: The final product, this compound, is obtained after the decarboxylation of 2-Phenylquinoline-4-carboxylic acid. The crude product from the decarboxylation can be purified by recrystallization from a suitable solvent.[3] Common solvents for recrystallization of quinoline derivatives include ethanol or a mixture of dimethylformamide (DMF) and water.[3]

Data Presentation

The yield of the Pfitzinger synthesis can be influenced by substituents on the acetophenone starting material. The following table summarizes the reported yields for the synthesis of various 2-substituted-phenylquinoline-4-carboxylic acids under similar reaction conditions.

Acetophenone DerivativeR-GroupYield (%)
AcetophenoneH35%[2][5]
4'-Bromoacetophenone4-Br21.2%[5]
4'-Methoxyacetophenone4-OCH₃63.0%[2][5]
3'-Methoxyacetophenone3-OCH₃65.5%[2]
4'-(Trifluoromethyl)acetophenone4-CF₃33.4%[5]
4'-(Dimethylamino)acetophenone4-N(CH₃)₂55.2%[2]

Experimental Protocols

The synthesis of this compound is a two-step process. First, 2-Phenylquinoline-4-carboxylic acid is synthesized via the Pfitzinger reaction, which is then decarboxylated to yield the final product.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid [2][3][5]

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve isatin (3.4 mmol) in a 33% aqueous solution of potassium hydroxide (10 mL).

  • Slowly add a solution of acetophenone (3.74 mmol) in ethanol (20 mL) to the reaction mixture.

  • Heat the mixture to reflux at 85°C and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and carefully acidify with 3 M HCl to a pH of 5-6 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold water to remove inorganic salts.

  • Dry the product, 2-Phenylquinoline-4-carboxylic acid, in a vacuum oven.

Protocol 2: Synthesis of this compound (General Procedure for Thermal Decarboxylation) [3]

Materials:

  • 2-Phenylquinoline-4-carboxylic acid

  • High-boiling point solvent (e.g., Diphenyl ether)

Procedure:

  • Place the 2-Phenylquinoline-4-carboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • Add a sufficient amount of a high-boiling point solvent, such as diphenyl ether, to create a stirrable slurry.

  • Heat the mixture to a high temperature (typically 240-260°C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain the temperature and monitor for the cessation of gas (CO₂) evolution, which indicates the completion of the decarboxylation reaction.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexane or petroleum ether to aid in the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with the non-polar solvent to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Visualizations

The following diagrams illustrate the key processes in the Pfitzinger synthesis of this compound.

Pfitzinger_Mechanism Isatin Isatin Keto_acid Isatinic acid (ring-opened intermediate) Isatin->Keto_acid + KOH (Ring Opening) KOH KOH (aq) Enamine Enamine intermediate Keto_acid->Enamine + Acetophenone (Condensation) Acetophenone Acetophenone Quinoline_acid 2-Phenylquinoline-4-carboxylic acid Enamine->Quinoline_acid Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger reaction for 2-Phenylquinoline-4-carboxylic acid synthesis.

Pfitzinger_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Thermal Decarboxylation Start 1. Dissolve Isatin in aq. KOH Add_Aceto 2. Add Acetophenone solution Start->Add_Aceto Reflux 3. Reflux (e.g., 85°C, 8h) Add_Aceto->Reflux Workup 4. Workup (Solvent removal, wash, acidify) Reflux->Workup Product1 2-Phenylquinoline-4-carboxylic acid Workup->Product1 Start2 5. Heat Carboxylic Acid in high-boiling solvent (e.g., 250°C) Product1->Start2 Intermediate Purify 6. Cool, Precipitate, and Purify Start2->Purify Product2 This compound Purify->Product2

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Tar Observe significant tar formation? Start->Check_Tar Check_Isatin Unreacted Isatin detected (TLC)? Start->Check_Isatin Optimize_Workup Consider: Optimize purification and workup steps. Start->Optimize_Workup Sequential_Add Action: Use sequential reagent addition. Check_Tar->Sequential_Add Yes Control_Temp Action: Ensure precise temperature control. Check_Tar->Control_Temp Yes Increase_Time Action: Increase reaction time and/or temperature. Check_Isatin->Increase_Time Yes Excess_Aceto Action: Use slight excess of Acetophenone. Check_Isatin->Excess_Aceto Yes

Caption: A logical guide for troubleshooting low yields in the Pfitzinger synthesis.

References

Technical Support Center: Friedländer Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to side product formation in this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in the Friedländer synthesis?

A1: The most prevalent side products in the Friedländer synthesis are typically related to two main issues:

  • Aldol Self-Condensation: The ketone reactant can react with itself, particularly under basic conditions, leading to the formation of α,β-unsaturated ketone side products.[1]

  • Regioisomers: When an unsymmetrical ketone is used as a reactant, the condensation can occur on either side of the carbonyl group, resulting in the formation of a mixture of isomeric quinolines.[2]

Q2: How can I minimize the self-condensation of the ketone reactant?

A2: Several strategies can be employed to suppress the self-condensation of the ketone:

  • Catalyst Choice: Switching from a base-catalyzed to an acid-catalyzed system can reduce aldol self-condensation.[1] Milder catalysts, such as gold-based catalysts, may also allow the reaction to proceed under conditions less favorable for self-condensation.[3]

  • Slow Addition of Ketone: Adding the ketone slowly to the reaction mixture can help to maintain a low concentration of the enolate, thereby minimizing its self-reaction.[1]

  • Use of an Imine Analog: An imine analog of the o-aminoaryl aldehyde or ketone can be used to prevent aldol condensation side reactions, especially under alkaline conditions.[3]

Q3: How can I control the regioselectivity of the reaction with unsymmetrical ketones?

A3: Controlling regioselectivity is a significant challenge. The following approaches can be beneficial:

  • Catalyst Selection: Certain catalysts have been shown to favor the formation of one regioisomer over another. For example, ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) have been reported to promote regiospecificity.[4]

  • Reaction Conditions: Optimization of reaction temperature and the slow addition of the ketone can influence the regiomeric outcome.

  • Substrate Modification: Introducing a phosphoryl group on one α-carbon of the ketone can direct the condensation to the other side.[3]

Q4: Can the reaction conditions influence the formation of side products?

A4: Absolutely. The choice of catalyst (acidic vs. basic), reaction temperature, and concentration of reactants all play a crucial role.[2] Harsh conditions, such as high temperatures and strong acids or bases, can increase the likelihood of side reactions and the formation of tarry byproducts.[3]

Troubleshooting Guides

Problem 1: Formation of an unexpected, non-quinoline side product, particularly under basic catalysis.

Possible Cause: Aldol self-condensation of the ketone starting material.[1]

Troubleshooting Steps:

  • Characterize the Side Product: Isolate the side product by column chromatography and characterize it using techniques like NMR and Mass Spectrometry to confirm if it is an aldol condensation product.

  • Switch to Acid Catalysis: Change the catalyst from a base (e.g., KOH, NaOH) to an acid (e.g., p-TsOH, H2SO4).[2]

  • Use Milder Conditions: Employ milder catalysts or lower the reaction temperature to disfavor the self-condensation pathway.[1]

  • Modify the Protocol: Consider the slow addition of the ketone to the reaction mixture.[1]

  • Use an Imine Analog: If possible, synthesize and use an imine derivative of the 2-aminoaryl carbonyl compound.[3]

Problem 2: A mixture of quinoline isomers is obtained.

Possible Cause: Use of an unsymmetrical ketone leading to a lack of regioselectivity.[2]

Troubleshooting Steps:

  • Analyze the Product Ratio: Determine the ratio of the regioisomers using techniques like 1H NMR or GC-MS.

  • Optimize the Catalyst: Screen different catalysts. Ionic liquids or specific Lewis acids may offer higher regioselectivity.[4]

  • Vary Reaction Temperature: Investigate the effect of temperature on the isomer ratio, as thermodynamic and kinetic products may be favored at different temperatures.

  • Attempt Chromatographic Separation: If the isomers cannot be selectively formed, develop a robust chromatographic method for their separation. This may involve trying different solvent systems (e.g., with additives like triethylamine for basic quinolines on silica gel) or different stationary phases.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Quinoline Synthesis

Entry2-Aminoaryl Ketoneα-Methylene KetoneCatalystConditionsYield (%)Reference
12-AminobenzophenoneEthyl acetoacetateAl(HSO4)3Solvent-free, 70°C, 30 min90
22-AminobenzophenoneEthyl acetoacetateMg(HSO4)2Solvent-free, 70°C, 45 min81
32-AminobenzophenoneEthyl acetoacetateCa(HSO4)2Solvent-free, 70°C, 45 min81
42-Amino-5-chlorobenzophenoneCyclohexanoneAl(HSO4)3Solvent-free, 70°C, 10 min90
52-Amino-5-chlorobenzophenoneCyclohexanoneMg(HSO4)2Solvent-free, 70°C, 15 min83
62-Amino-5-chlorobenzophenoneCyclohexanoneCa(HSO4)2Solvent-free, 70°C, 20 min86

Table 2: Regioselectivity in the Friedländer Synthesis with an Unsymmetrical Ketone

Data on the precise quantitative ratios of regioisomers is highly dependent on the specific substrates and reaction conditions. However, literature suggests that the choice of catalyst can significantly influence the outcome. For instance, with ionic liquids like 1-butylimidazolium tetrafluoroborate, the reaction of 2-amino acetophenone with ethyl methyl ketone can be highly regioselective, yielding predominantly the 2,3-dialkyl quinoline. In contrast, traditional acidic or basic conditions often lead to mixtures of regioisomers.

Experimental Protocols

Protocol 1: Acid-Catalyzed Friedländer Synthesis

This protocol describes a general procedure for an acid-catalyzed Friedländer synthesis, which can help minimize base-catalyzed side reactions like aldol self-condensation.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Ketone with an α-methylene group (1.1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).[1]

  • Add the ketone (1.1 mmol) and p-TsOH (10 mol%).[1]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Add water (20 mL) and extract the product with dichloromethane (3 x 15 mL).[1]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Purification of Quinoline Derivatives by Column Chromatography

This protocol provides a general guideline for the purification of quinoline derivatives, which may require special consideration due to the basicity of the quinoline nitrogen.

Materials:

  • Crude quinoline product

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased based on the separation observed on TLC.

  • Troubleshooting Tailing: If the quinoline product streaks or "tails" on the TLC plate or column, it is likely due to the interaction of the basic nitrogen with the acidic silica gel. To mitigate this, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoline derivative.

Visualizations

Friedlander_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_start 2-Aminoaryl Ketone + Ketone A_schiff Schiff Base Intermediate A_start->A_schiff H+ A_enol Enol Intermediate A_schiff->A_enol Tautomerization A_cyclized Cyclized Intermediate A_enol->A_cyclized Intramolecular Aldol-type Reaction A_product Substituted Quinoline A_cyclized->A_product -H2O B_start 2-Aminoaryl Ketone + Ketone B_aldol Aldol Adduct B_start->B_aldol Base (e.g., OH-) B_side_product Aldol Self-Condensation Product B_start->B_side_product Base (Side Reaction) B_cyclized Cyclized Intermediate B_aldol->B_cyclized Intramolecular Cyclization B_product Substituted Quinoline B_cyclized->B_product -H2O

Caption: Mechanistic pathways of the Friedländer synthesis.

Regioisomer_Formation start 2-Aminoaryl Ketone + Unsymmetrical Ketone path_a Attack at α-carbon start->path_a path_b Attack at α'-carbon start->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b

Caption: Formation of regioisomers with unsymmetrical ketones.

Troubleshooting_Workflow start Experiment Performed check_products Analyze Crude Product (TLC, NMR) start->check_products decision Side Products Observed? check_products->decision no_side_products Proceed with Purification decision->no_side_products No side_products Identify Side Product Type decision->side_products Yes aldol Aldol Condensation Product? side_products->aldol regioisomers Regioisomers? side_products->regioisomers mitigate_aldol Switch to Acid Catalysis Slow Ketone Addition Use Imine Analog aldol->mitigate_aldol mitigate_regio Screen Catalysts Optimize Temperature Develop Separation Method regioisomers->mitigate_regio mitigate_aldol->start Re-run Experiment mitigate_regio->start Re-run/Purify

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Purification of Crude 2-Phenylquinolin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of crude 2-Phenylquinolin-4-ol via recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing crude this compound?

A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is often synthesized, this process separates the desired compound from unreacted starting materials, byproducts, and other contaminants that may have formed during the reaction. A high-purity compound is essential for accurate biological and pharmaceutical studies.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For quinolin-4-ol derivatives, polar protic solvents are often effective. Ethanol, methanol, and acetone, or a mixture of solvents like dichloromethane-hexane, are good starting points for screening.[1] A good practice is to test the solubility of a small amount of your crude product in various solvents to find the one that provides a significant difference in solubility between hot and cold conditions.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be very effective, especially when a single solvent does not provide the ideal solubility characteristics. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The mixture is then heated to redissolve the solid and cooled to allow for crystal formation.

Q4: How can I improve the recovery yield of my purified this compound?

A4: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to dissolve the crude product.[2] After allowing the solution to cool to room temperature, placing it in an ice bath for at least 30 minutes can further promote crystallization.[1] Additionally, washing the collected crystals with a minimal amount of ice-cold solvent will remove residual impurities without significantly dissolving the product.[2]

Q5: What are some common impurities in crude this compound?

A5: Common impurities can include unreacted starting materials from the synthesis, such as aniline and benzaldehyde, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route used.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[3] 2. The compound is too soluble in the chosen solvent. 3. Supersaturation: The solution may be supersaturated, but crystal nucleation has not initiated.[3]1. Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.[3] 2. If the compound is still in solution after concentration, the solvent is likely unsuitable. Recover the crude product by evaporating all the solvent and try a different recrystallization solvent.[3] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound.[3]
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. The presence of significant impurities can lower the melting point of the mixture. [3]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] 2. Consider using a solvent with a lower boiling point. 3. If oiling persists, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization.[3]
Crystals form too quickly, resulting in a fine powder. The solution cooled too rapidly. [4]1. Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help.[4] 2. Re-dissolve the powder in a slightly larger volume of hot solvent and allow it to cool more gradually.[4]
The purified product has a low melting point or appears discolored. Impurities are still present. 1. If the solution was colored, consider adding activated charcoal to the hot solution before filtration to remove colored impurities.[1] 2. Ensure a hot filtration step is performed if there are insoluble impurities.[1] 3. A second recrystallization may be necessary to achieve higher purity.
Low recovery of the purified product. 1. Too much solvent was used. [4] 2. Premature crystallization during hot filtration. 3. Washing the crystals with too much solvent or solvent that is not ice-cold. [2]1. Use the minimum amount of hot solvent required for dissolution.[2] 2. Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely.[1] 3. Wash the collected crystals with a very small amount of ice-cold solvent.[2]

Data Presentation

The following table provides illustrative data on the purification of quinoline derivatives structurally similar to this compound. This data is for reference and may vary depending on the specific impurities and experimental conditions.

Compound Purification Method Solvent System Yield (%) Purity (%)
6-Chloro-1-methyl-4-phenylquinazolin-4-olRecrystallizationMethanol65-80>95
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateRecrystallizationEthanolN/A>98

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound. Optimization may be required for your specific sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filtration flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point.

    • Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating. Continue adding solvent until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and gently swirl.

    • Reheat the mixture to boiling for a few minutes.[1]

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[1]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation and Washing of Crystals:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying:

    • Transfer the purified crystals to a watch glass and dry them thoroughly to remove any residual solvent. A vacuum oven at a moderate temperature is recommended.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration if needed cooling Slow Cooling dissolved_product->cooling if no hot filtration hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent slow_cooling Cool Slowly & Add More Solvent oiling_out->slow_cooling check_solvent_volume Used minimum solvent? low_yield->check_solvent_volume concentrate Concentrate Solution too_much_solvent->concentrate Yes induce_crystallization Induce Crystallization (Scratch / Seed) too_much_solvent->induce_crystallization No change_solvent Change Solvent slow_cooling->change_solvent If persists check_washing Washed with ice-cold solvent? check_solvent_volume->check_washing Yes optimize_protocol Optimize Protocol check_solvent_volume->optimize_protocol No check_washing->optimize_protocol No

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Optimization of 2-Phenylquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several methods are available, with the most common being the Conrad-Limpach synthesis, the Gould-Jacobs reaction, the Friedländer synthesis, and the Pfitzinger reaction. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors including sub-optimal reaction temperature, incorrect solvent choice, impure reagents, or incomplete reaction.[1] High temperatures, especially in classical methods like the Conrad-Limpach synthesis (often requiring >250°C), can lead to product decomposition.[1][2] Using a high-boiling, inert solvent like mineral oil can sometimes improve yields.[1][3] It is also crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1]

Q3: I am observing the formation of multiple products (isomers). How can I improve the regioselectivity of my reaction?

A3: Poor regioselectivity is a common issue, particularly when using unsymmetrical starting materials in reactions like the Friedländer or Conrad-Limpach-Knorr syntheses.[1] In the Friedländer synthesis, the choice of acid or base catalyst can significantly influence which isomer is formed.[4] For the Conrad-Limpach-Knorr synthesis, the reaction conditions determine whether the more reactive keto group or the less reactive ester group of a β-ketoester reacts with the aniline first, leading to different isomers.

Q4: What is the best method for purifying crude this compound?

A4: The most common and effective purification techniques are recrystallization and silica gel column chromatography.[5] Recrystallization is ideal for removing minor impurities when a suitable solvent is identified.[5][6] Column chromatography is more effective for separating the target compound from significant quantities of impurities with different polarities.[5]

Q5: How do I select an appropriate solvent for recrystallization?

A5: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6] It should not react with the compound and should be volatile enough for easy removal.[6] For quinolin-4-ol derivatives, polar protic solvents like ethanol and methanol are often good choices.[5] A solvent screening with small amounts of your crude product is highly recommended to find the optimal solvent or solvent system.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation - Incomplete reaction. - Reaction temperature is too low or too high. - Inactive or impure starting materials/reagents. - Incorrect solvent.- Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] - Carefully control and optimize the reaction temperature. For high-temperature reactions, use a suitable heating mantle and a high-temperature thermometer.[1] - Ensure the purity of starting materials. - For thermal cyclizations, consider using a high-boiling inert solvent like mineral oil or 1,2,4-trichlorobenzene.[1][7]
Complex Product Mixture / Multiple Spots on TLC - Formation of regioisomers. - Side reactions due to harsh conditions (e.g., high temperature, strong acid). - Polymerization of starting materials.- Screen different acid or base catalysts to improve regioselectivity.[4] - Lower the reaction temperature.[4] - Consider a milder catalyst.[4] - Ensure high purity of starting materials to avoid side reactions.[4]
Difficulty in Product Purification - Product is difficult to separate from starting materials or isomers. - Oiling out during recrystallization.- For column chromatography, optimize the eluent system using TLC to achieve good separation. A common system for quinoline derivatives is a mixture of n-hexane and ethyl acetate.[5] - During recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent.[6] Allow for slow cooling to promote crystal formation.[6] If oiling out occurs, try using a different solvent system or a more dilute solution.
Incomplete Cyclization in Conrad-Limpach Synthesis - Insufficiently high temperature for thermal cyclization. - Lack of acid catalysis for tautomerization steps.- Ensure your setup can safely reach and maintain temperatures around 250°C.[1][3] - The reaction mechanism involves acid-catalyzed tautomerizations. Ensure appropriate acidic conditions in the initial Schiff base formation step.[1][3]
Unexpected Byproduct Formation - Alternative cyclization pathways. - Dimerization or polymerization of starting materials.- Varying the catalyst (e.g., from a strong acid to a milder Lewis acid) can sometimes disfavor alternative cyclization pathways.[8] - Running the reaction at a lower concentration might reduce intermolecular side reactions.[8]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol involves two main steps: the formation of a β-anilinoacrylate intermediate followed by thermal cyclization.

Step 1: Synthesis of Ethyl 3-Anilino-3-phenylacrylate

  • In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl benzoylacetate (1.0 equivalent).

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).[1]

  • Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

  • Remove the water formed as a byproduct under reduced pressure to obtain the crude β-anilinoacrylate intermediate.

Step 2: Thermal Cyclization

  • Place the crude intermediate into a flask containing a high-boiling solvent such as mineral oil or Dowtherm A.[1]

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Maintain this temperature for 30-60 minutes.[1]

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture. The product will often precipitate.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry it to obtain crude this compound.

  • Purify the crude product by recrystallization, for example from ethanol.[6]

Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid (precursor to this compound)

This method involves the base-catalyzed condensation of isatin with an α-methyl ketone.[9]

  • Prepare a 20% aqueous ethanol solution.

  • In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.

  • Add isatin (or a substituted isatin) (14 mmol) and acetophenone (16.5 mmol) to the basic solution.[9]

  • Attach a reflux condenser and stir the reaction mixture at 80-90°C for 18-36 hours.[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly acidify with hydrochloric acid or acetic acid to a pH of approximately 4-5.

  • The product, 2-phenylquinoline-4-carboxylic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • This intermediate can then be decarboxylated, typically by heating, to yield this compound.

Visualizations

experimental_workflow_conrad_limpach cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Thermal Cyclization & Workup start Aniline + Ethyl Benzoylacetate react Stir at RT with Acid Catalyst start->react remove_h2o Remove Water (Reduced Pressure) react->remove_h2o intermediate Crude β-Anilinoacrylate remove_h2o->intermediate cyclize Heat to ~250°C in High-Boiling Solvent intermediate->cyclize cool Cool Reaction Mixture cyclize->cool precipitate Dilute with Hydrocarbon Solvent cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate crude_product Crude this compound filtrate->crude_product purify Recrystallization crude_product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_completion check_temp Is the reaction temperature optimal? check_completion->check_temp Yes increase_time Increase reaction time or optimize catalyst. check_completion->increase_time No check_reagents Are starting materials and reagents pure? check_temp->check_reagents Yes optimize_temp Carefully adjust temperature. Consider a different solvent for thermal stability. check_temp->optimize_temp No purify_reagents Purify starting materials. Use fresh, dry reagents and solvents. check_reagents->purify_reagents No solution Improved Yield check_reagents->solution Yes increase_time->solution optimize_temp->solution purify_reagents->solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Challenges in the scale-up synthesis of 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Phenylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several methods are available for the synthesis of quinoline derivatives. For this compound, the most relevant include the Conrad-Limpach synthesis, Doebner-von Miller reaction, and Pfitzinger reaction. The Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, is a widely used and versatile method for producing 4-hydroxyquinolines.[1][2][3]

Q2: We are observing a significant drop in yield for the this compound synthesis when moving from lab to pilot scale. What are the primary reasons for this?

A2: A decrease in yield during scale-up is a frequent challenge. The main contributing factors are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side-products and impurities.[4] Inadequate heat removal can also cause thermal runaway, leading to the degradation of both reactants and the final product.[4]

Q3: What are the typical byproducts formed during the Conrad-Limpach synthesis of this compound at an industrial scale?

A3: At higher temperatures and on a larger scale, side reactions become more prevalent. Common byproducts can include regioisomers, products from the self-condensation of starting materials, and degradation products resulting from excessive heat. The choice of solvent and precise temperature control are critical to minimizing these impurities.[1][3]

Q4: How can we improve the purity of this compound during large-scale production?

A4: Purification at an industrial scale often requires different techniques than those used in a laboratory setting. Recrystallization is a robust and economical method for purifying solid organic compounds like this compound.[5] The selection of an appropriate solvent system is crucial for successful recrystallization. For large-scale operations, column chromatography can be expensive and challenging, making recrystallization the preferred method.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up synthesis of this compound.

Issue 1: Low Yield and Incomplete Reaction
Potential Cause Troubleshooting Steps
Poor Mass Transfer Inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction rate. At scale, it is crucial to switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure the homogeneity of the reaction mixture.[4]
Inadequate Heat Transfer The Conrad-Limpach reaction is endothermic and requires high temperatures for cyclization.[3] In large reactors, achieving and maintaining a uniform temperature can be challenging. Ensure your reactor has a jacketed heating system and that the heat transfer fluid is circulating at an adequate rate. For very large-scale reactions, consider a reactor with a higher surface-area-to-volume ratio or the use of internal heating coils.[4]
Suboptimal Reaction Temperature The thermal cyclization step is critical and highly temperature-dependent. For the Conrad-Limpach synthesis, temperatures around 250°C are often required.[3][6] A temperature that is too low will result in an incomplete reaction, while excessive temperatures can lead to degradation and the formation of tarry byproducts.[7]
Choice of Solvent The solvent plays a critical role in the high-temperature cyclization step. High-boiling point solvents are necessary to achieve the required reaction temperature.[1][3] Solvents like diphenyl ether or Dowtherm A are effective but can be expensive and difficult to remove.[1] A survey of alternative, less expensive solvents with high boiling points, such as 1,2,4-trichlorobenzene or 2-nitrotoluene, may be beneficial for large-scale synthesis.[8]
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Steps
Side Reactions at High Temperatures The high temperatures required for cyclization can promote unwanted side reactions. A key strategy to mitigate this is the controlled addition of reactants. Instead of adding all reagents at once, a controlled addition profile using a pump can help manage any reaction exotherms and maintain a more consistent temperature profile.[4]
Presence of Oxygen At elevated temperatures, the presence of oxygen can lead to oxidative side products. To minimize this, it is recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Starting Material Purity Impurities in the starting materials (aniline and ethyl benzoylacetate) can lead to the formation of byproducts. Ensure that all reactants are of high purity before use.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Inconsistent Crystalline Form The cooling profile after the reaction can significantly impact the crystalline form and purity of the product. A slow and controlled cooling process is crucial for the formation of large, pure crystals.[5] Rapid cooling can lead to the trapping of impurities within the crystal lattice.
Challenges with Recrystallization Finding a suitable solvent for large-scale recrystallization can be challenging. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] A screening of various solvents and solvent mixtures is recommended to find the optimal conditions for high recovery and purity.
Filtration and Drying At an industrial scale, filtration and drying can be time-consuming and may affect product quality. Ensure that the filtration equipment is appropriately sized for the batch and that the product is washed with a suitable cold solvent to remove residual mother liquor. Drying should be performed under vacuum at a temperature that does not cause product degradation.

Quantitative Data

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in a Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21237
Propyl benzoate23155
Isobutyl benzoate24766
2-Nitrotoluene22264
1,2,4-Trichlorobenzene21464
Dowtherm A25766
2,6-di-tert-butylphenol26565

Data adapted from a study on a similar 4-hydroxyquinoline derivative and may require optimization for this compound.[8]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Conrad-Limpach Reaction

Materials:

  • Aniline

  • Ethyl benzoylacetate

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

  • Heat the mixture at 140-160°C for 2-4 hours to form the intermediate enamine. Monitor the reaction by TLC or HPLC.

  • Once the formation of the intermediate is complete, add the high-boiling point solvent to the reaction mixture.

  • Increase the temperature to 240-250°C to initiate the cyclization.

  • Monitor the reaction for the disappearance of the intermediate (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to below 100°C. The product will start to precipitate.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., toluene, hexanes) to remove the high-boiling point solvent.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

Protocol 2: Scale-Up Considerations and Modifications
  • Reactor: Utilize a jacketed glass-lined or stainless steel reactor with overhead mechanical stirring. The impeller design should be chosen to ensure good mixing of the solid-liquid slurry.

  • Heating and Cooling: A thermal fluid heating and cooling system is essential for precise temperature control.

  • Reagent Addition: For larger scales, consider the controlled addition of one of the reactants to manage the reaction rate and temperature.

  • Work-up and Isolation: The product is typically isolated by filtration. A centrifuge or a filter press can be used for large quantities. The product should be washed thoroughly to remove the high-boiling solvent.

  • Drying: A vacuum dryer is recommended to efficiently remove residual solvents.

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification reactants Aniline + Ethyl Benzoylacetate heating1 Heat (140-160°C) reactants->heating1 intermediate Intermediate Enamine heating1->intermediate solvent Add High-Boiling Solvent intermediate->solvent heating2 Heat (240-250°C) solvent->heating2 cyclization Crude this compound heating2->cyclization cooling Cooling & Precipitation cyclization->cooling filtration Filtration & Washing cooling->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure this compound recrystallization->pure_product troubleshooting_logic low_yield Low Yield mass_transfer Poor Mass Transfer low_yield->mass_transfer heat_transfer Inadequate Heat Transfer low_yield->heat_transfer temp Suboptimal Temperature low_yield->temp solvent Wrong Solvent low_yield->solvent improve_agitation Improve Agitation mass_transfer->improve_agitation enhance_heating Enhance Heating System heat_transfer->enhance_heating optimize_temp Optimize Temperature temp->optimize_temp screen_solvents Screen Solvents solvent->screen_solvents

References

Resolving ambiguous NMR peaks in 2-Phenylquinolin-4-ol characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks during the characterization of 2-Phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum of this compound show more peaks than expected?

A1: The presence of more peaks than anticipated for a single structure of this compound is most commonly due to keto-enol tautomerism. In solution, this compound can exist in equilibrium between its enol (this compound) and keto (2-phenyl-1H-quinolin-4-one) forms. The ratio of these tautomers is often dependent on the solvent and temperature, leading to two distinct sets of NMR signals.[1][2][3]

Q2: Which tautomer is expected to be dominant in my NMR solvent?

A2: The dominant tautomer is highly dependent on the solvent used for the NMR analysis.

  • In polar aprotic solvents like DMSO-d₆ , the keto tautomer (2-phenyl-1H-quinolin-4-one) is generally the major form observed.[1][4] This is due to the stabilization of the amide proton through hydrogen bonding with the solvent.

  • In non-polar solvents like CDCl₃ , the enol tautomer (this compound) may be more prevalent due to the formation of intramolecular hydrogen bonds.[2][5]

Q3: How can I confirm the presence of both keto and enol tautomers?

A3: The most straightforward method is to acquire ¹H NMR spectra in different solvents (e.g., DMSO-d₆ and CDCl₃) and compare them. Significant changes in chemical shifts and the appearance of new sets of signals are strong indicators of a tautomeric equilibrium. Additionally, variable temperature NMR studies can be insightful; as the temperature changes, the equilibrium may shift, leading to changes in the relative intensities of the peaks corresponding to each tautomer.[3][6]

Q4: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I resolve these overlapping signals?

A4: Overlapping aromatic signals are a common issue with phenylquinoline derivatives.[7][8] To resolve these, a combination of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other (typically within 2-3 bonds), allowing you to trace the connectivity within the quinoline and phenyl rings separately.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. This is extremely useful for spreading out the overlapping proton signals into the second dimension based on the carbon chemical shifts.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for assigning quaternary carbons and linking the phenyl ring to the quinoline core.[11]

Troubleshooting Guides

Problem 1: Ambiguous assignment of protons on the quinoline ring.

Symptoms: In the ¹H NMR spectrum, the signals for H-5, H-6, H-7, and H-8 of the quinoline ring are often multiplets in a narrow chemical shift range, making definitive assignment challenging.

Resolution Workflow:

  • Run a COSY experiment: This will reveal the coupling network between adjacent protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8).

  • Run a NOESY or ROESY experiment: These experiments show through-space correlations. A key correlation to look for is between H-5 and the proton at the C-4 position (in the enol form) or the NH proton (in the keto form). Another expected NOE is between H-8 and H-7.[12][13][14]

  • Utilize HMBC data: Look for long-range correlations from the well-defined H-5 and H-8 protons to the quaternary carbons of the quinoline ring to confirm their positions.

Problem 2: Difficulty in distinguishing between the keto and enol tautomers.

Symptoms: The ¹H and ¹³C NMR spectra show two sets of signals, and it is unclear which set corresponds to which tautomer.

Resolution Workflow:

  • Analyze the ¹³C NMR and DEPT spectra: The keto form will have a carbonyl carbon (C=O) signal around 177 ppm, which will be absent in the DEPT spectra.[1] The enol form will have a C-OH signal further upfield (typically 150-160 ppm).

  • Examine the ¹H NMR for characteristic peaks: The keto form will show a broad singlet for the N-H proton, often downfield (>11 ppm in DMSO-d₆).[1] The enol form will show a signal for the O-H proton.

  • Run an HMBC experiment: In the keto form, the N-H proton should show correlations to C-2, C-4, and C-8a. In the enol form, the O-H proton at C-4 should show correlations to C-3, C-4a, and C-5.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for the Keto Tautomer (2-phenyl-1H-quinolin-4-one) in DMSO-d₆. [1]

Position ¹H Chemical Shift (ppm) Multiplicity & Coupling Constant (J in Hz) ¹³C Chemical Shift (ppm) DEPT-135 DEPT-90
1-NH11.72s---
2--149.98Quaternary-
36.34s107.32CHCH
4--176.92Quaternary-
4a--118.71Quaternary-
58.10dd (J = 8.1, 1.1)124.86CHCH
67.34t (J = 7.2)123.24CHCH
77.64-7.70m131.80CHCH
87.77d (J = 8.3)124.71CHCH
8a--140.50Quaternary-
1'--134.21Quaternary-
2', 6'7.83dd (J = 6.6, 2.9)127.41CHCH
3', 5'7.55-7.63m128.99CHCH
4'7.55-7.63m130.44CHCH

Experimental Protocols

Standard ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay (d1): 2 s

    • Acquisition time: ~4 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more

    • Relaxation delay (d1): 2 s

    • Acquisition time: ~1 s

DEPT-135 and DEPT-90
  • Pulse sequences: DEPT-135 (jmod) and DEPT-90.

  • Run these after the standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons will be absent in DEPT spectra.[15][16][17]

2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY)
  • General Parameters:

    • Use standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf, noesygpph).[18]

    • ¹H spectral width (sw in F2): Typically 12-16 ppm.

    • ¹³C spectral width (sw in F1 for HSQC/HMBC): Typically 0-180 ppm.

    • Number of increments in F1 (td(F1)): 256-512 for good resolution.

    • Number of scans (ns): 2-8 for COSY/HSQC, 8-32 for HMBC/NOESY (sample concentration dependent).

    • Relaxation delay (d1): 1.5-2 s.

  • NOESY/ROESY specific:

    • Mixing time (d8 for NOESY, p15 for ROESY): For a small molecule like this compound (MW ~221 g/mol ), a mixing time of 0.5-1.0 seconds is a good starting point for NOESY. ROESY is generally a good alternative for small to medium-sized molecules to avoid zero-crossing issues.[12][14]

Visualizations

Tautomerism cluster_keto Key NMR Features (Keto) cluster_enol Key NMR Features (Enol) Keto Keto Form (2-phenyl-1H-quinolin-4-one) Enol Enol Form (this compound) Keto->Enol Equilibrium Keto_Features ¹³C: C=O at ~177 ppm ¹H: N-H proton > 11 ppm Enol_Features ¹³C: C-OH at ~150-160 ppm ¹H: O-H proton

Caption: Keto-enol tautomerism of this compound and key NMR features.

NMR_Workflow Start Ambiguous NMR Spectrum OneD_NMR Acquire ¹H, ¹³C, DEPT Start->OneD_NMR Decision1 Overlapping Signals? OneD_NMR->Decision1 TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Decision2 Tautomerism Suspected? TwoD_NMR->Decision2 VT_NMR Variable Temperature NMR Analysis Correlate Data and Assign Structure VT_NMR->Analysis Solvent_Change Change Solvent (e.g., CDCl₃ to DMSO-d₆) Solvent_Change->VT_NMR NOESY_ROESY Acquire NOESY/ROESY NOESY_ROESY->Analysis Decision1->TwoD_NMR Yes Decision1->Decision2 No Decision2->Solvent_Change Yes Decision3 Stereochemistry/Conformation? Decision2->Decision3 No Decision3->NOESY_ROESY Yes Decision3->Analysis No

Caption: Experimental workflow for resolving ambiguous NMR peaks.

References

Technical Support Center: Stability of 2-Phenylquinolin-4-ol Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 2-phenylquinolin-4-ol derivatives in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound derivatives in solid form and in solution?

A1: To ensure long-term stability, this compound derivatives should be stored in a cool, dry, and dark place.[1] For solid compounds, storage at 2-8°C is recommended for long-term stability, while room temperature (15-25°C) in a desiccator is often sufficient for short to medium-term storage.[1] Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (e.g., 2-8°C or -20°C) to minimize degradation. Quinolinol derivatives can be sensitive to light, so using amber vials or other light-protecting containers is crucial.[1]

Q2: My this compound derivative is poorly soluble in aqueous solutions. How can I perform stability studies in different pH buffers?

A2: Poor aqueous solubility is a common challenge with this class of compounds. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] For the stability study, this stock solution can then be diluted into the desired aqueous buffer. If the compound is poorly soluble in water, co-solvents can be used to dissolve it in acidic or basic solutions for hydrolysis studies.[3][4] It is important to use the minimum amount of organic co-solvent necessary and to ensure it does not interfere with the analysis or react with the compound.

Q3: I am observing a color change in my solid compound/solution over time. What could be the cause?

A3: A color change, such as a white or off-white powder turning yellowish or brownish, can be an indication of degradation.[1] This is often due to oxidation or photodegradation. Ensure the compound is stored in a tightly sealed container, protected from light, and consider storage under an inert atmosphere (e.g., argon or nitrogen) for highly sensitive derivatives.[1]

Q4: What are the primary degradation pathways for this compound derivatives?

A4: Based on the core structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. The quinoline ring system and the phenolic hydroxyl group can be susceptible to oxidative degradation. The molecule may also undergo hydrolysis under acidic or basic conditions, and photodegradation upon exposure to UV or ambient light. Forced degradation studies are essential to identify the specific degradation products for your derivative.[3][5]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium or during storage.

  • Troubleshooting Steps:

    • Confirm Purity: Before each experiment, confirm the purity of the compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[1]

    • Fresh Solutions: Prepare fresh solutions of the compound immediately before use.

    • Assess Media Stability: Perform a preliminary experiment to assess the stability of the compound in the assay medium over the time course of the experiment.

    • Control Storage Conditions: If stock solutions must be stored, ensure they are protected from light and stored at an appropriate low temperature.

Issue 2: Unexpected peaks in the HPLC chromatogram during stability analysis.
  • Possible Cause 1: Ghost Peaks: Extraneous peaks that are not from the sample. These can originate from contaminated mobile phase, solvent impurities, or carryover from previous injections.[6][7][8]

    • Troubleshooting Steps:

      • Blank Injection: Inject a blank solvent to see if the unexpected peaks are still present.[6]

      • Fresh Mobile Phase: Prepare fresh, high-purity mobile phase and solvents.[7]

      • System Cleaning: Flush the HPLC system, including the injector and column, with a strong solvent.

      • Needle Wash: Ensure the autosampler needle wash is effective and uses a strong, appropriate solvent.[7]

  • Possible Cause 2: Degradation Products: The new peaks could be products of compound degradation.

    • Troubleshooting Steps:

      • Peak Tracking: Compare the chromatograms of stressed samples (acid, base, peroxide, heat, light) with that of an unstressed control sample. Degradation products should be absent or present at very low levels in the control.

      • Mass Spectrometry: Use LC-MS to obtain the mass of the unexpected peaks to help identify them as potential degradation products.

Issue 3: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
  • Possible Cause: Various factors can contribute to poor peak shape, including column degradation, sample solvent incompatibility, or interactions with the stationary phase.

  • Troubleshooting Steps:

    • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for the stock solution, ensure the injection volume is small.[9]

    • Column Health: Check the column's performance by injecting a standard. If the peak shape is still poor, the column may be contaminated or have a void. Try flushing the column or replacing it.[9]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound and its interaction with the column. Adjusting the pH might improve peak shape.

Quantitative Data Summary

The following tables provide representative data from a forced degradation study of a hypothetical this compound derivative. This data is for illustrative purposes to guide experimental design and data presentation.

Table 1: Forced Degradation of a this compound Derivative

Stress ConditionTime (hours)% Parent Compound Remaining% Total Degradation
0.1 M HCl (60°C)2485.214.8
0.1 M NaOH (60°C)2478.921.1
3% H₂O₂ (RT)2492.57.5
Heat (80°C, solid)4898.11.9
Photolytic (ICH Q1B)2482.417.6

Table 2: HPLC Purity Analysis of Degradation Samples

Stress ConditionRetention Time of Parent (min)Purity of Parent Peak (%)Number of Degradation Products
Control (T=0)5.899.81
0.1 M HCl5.885.53
0.1 M NaOH5.879.24
3% H₂O₂5.892.82
Photolytic5.882.95

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to validate the stability-indicating nature of an analytical method.[3]

  • Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl and incubate at room temperature or an elevated temperature (e.g., 60°C).[3]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH and incubate at room temperature or an elevated temperature (e.g., 60°C).[3]

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[1][3]

    • Thermal Stress: Expose the solid compound and a solution to an elevated temperature (e.g., 80°C).[1]

    • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines. Include a dark control stored under the same conditions.[1]

  • Time Points: Collect samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours). The goal is to achieve 5-20% degradation of the active substance.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.[3]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for specific this compound derivatives.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be to start with a low percentage of B and increase it over time to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Column Temperature: 30°C.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.

  • Analysis: Inject the stressed and control samples. Quantify the parent compound and determine the relative amounts of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_sample Prepare Stock Solution of This compound Derivative acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_sample->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_sample->base oxidation Oxidation (e.g., 3% H2O2) prep_sample->oxidation thermal Thermal Stress (e.g., 80°C) prep_sample->thermal photo Photolytic Stress (ICH Q1B) prep_sample->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc quantify Quantify Parent and Degradants hplc->quantify pathway Identify Degradation Pathways quantify->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_products Degradation Products parent This compound Derivative hydrolysis_prod Hydrolysis Products (e.g., ring opening) parent->hydrolysis_prod H+ / OH- oxidation_prod Oxidation Products (e.g., N-oxides, hydroxylated species) parent->oxidation_prod [O] (e.g., H2O2) photo_prod Photodegradation Products (e.g., dimers, rearranged isomers) parent->photo_prod Light (hν)

Caption: Potential degradation pathways for this compound derivatives.

References

Technical Support Center: Post-Synthesis Purification of 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound are recrystallization and silica gel column chromatography. Recrystallization is ideal for removing minor impurities when a suitable solvent is identified, while column chromatography is more effective for separating the target compound from significant quantities of impurities with different polarities.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Common impurities depend on the synthetic route employed. For instance, in the Conrad-Limpach synthesis, unreacted starting materials like anilines and β-ketoesters can be present.[2][3] Isomeric impurities, such as the corresponding 2-hydroxyquinoline, can also form, particularly at higher reaction temperatures.[4] The Pfitzinger reaction may result in residual isatin and carbonyl compounds.[5][6]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[1] By spotting the crude mixture, collected fractions from column chromatography, and a pure standard (if available) on a TLC plate, you can visualize the separation of this compound from impurities. The spots are typically visualized under UV light.[1]

Q4: My purified this compound is discolored (yellow or brown). What could be the cause?

A4: Discoloration in quinoline derivatives can be due to oxidation from exposure to air, light, or heat, or the presence of colored impurities from the synthesis.[7] Proper storage in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), can help prevent discoloration.[7] If the solution is highly colored before crystallization, adding a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities.[8]

Q5: I'm observing broad peaks in the 1H NMR spectrum of my purified product. What could be the issue?

A5: Broad peaks in the NMR spectrum of quinoline derivatives can be caused by several factors, including the presence of paramagnetic impurities or sample aggregation at high concentrations due to π-π stacking interactions. Filtering the NMR sample through a small plug of silica gel can remove paramagnetic impurities. Acquiring the spectrum at a higher temperature or using a more dilute sample may reduce aggregation.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Causes Solutions
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.[1]
Too much solvent was used.Evaporate some of the solvent to achieve a saturated solution and then allow it to cool again.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Product "Oiling Out" The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent for recrystallization.[1]
High concentration of impurities.Consider a preliminary purification by column chromatography before recrystallization.[1]
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer duration to maximize precipitation.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper, and use a minimal amount of hot solvent for filtration.[8]
Column Chromatography Issues
Issue Possible Causes Solutions
Poor Separation (Overlapping Spots on TLC) The chosen eluent system is not optimal.Optimize the solvent system using TLC to achieve a clear separation between the product and impurities.[1]
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded onto the column.[1]
Improperly packed column (air bubbles, cracks).Repack the column carefully to ensure a uniform stationary phase.
Low Recovery of Product The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent to ensure complete elution of the product.[1]
Loss of product during solvent evaporation.Use a rotary evaporator with care, especially for volatile compounds.
Product is Still Impure After Purification The impurity has a very similar polarity to the product.Repeat the column chromatography with a different solvent system or consider preparative HPLC for challenging separations.
The compound may be degrading on the silica gel.Deactivate the silica gel with a base like triethylamine if the compound is basic in nature.

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound
Solvent Solubility at Room Temperature Solubility at Boiling Point Crystal Formation upon Cooling Recommendation
EthanolSparingly solubleSolubleGoodRecommended[1][8]
MethanolSparingly solubleSolubleGoodRecommended[1]
AcetoneSolubleVery SolublePoorNot ideal as a single solvent, but can be used in a solvent system (e.g., with methanol).[8]
DichloromethaneSolubleVery SolublePoorNot ideal as a single solvent, but can be used in a solvent system (e.g., with hexane).[8]
WaterInsolubleInsoluble-Not suitable.
HexaneInsolubleInsoluble-Not suitable as a primary solvent, but can be used as an anti-solvent.

This table provides a general guideline. It is recommended to perform a solvent screen with a small amount of crude material.

Table 2: Purity and Yield Comparison of Purification Methods
Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Notes
Recrystallization (Ethanol)~85%>98%60-80%Effective for removing minor, less polar impurities.
Column Chromatography (Hexane:Ethyl Acetate)~85%>99%50-70%More effective for separating a wider range of impurities.

These are typical expected values and may vary depending on the nature and quantity of impurities in the crude product.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography of this compound
  • Eluent Preparation: Prepare a suitable eluent system, such as a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.[1] A good starting point is a ratio that gives an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the nonpolar solvent (e.g., n-hexane) and carefully pour it into the chromatography column, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a slightly more polar solvent (like dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed sample onto the top of the column.[1]

  • Elution: Begin the elution with the optimized solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.[1]

  • Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.[1]

  • Final Drying: Dry the purified product under high vacuum to remove all traces of solvent.

Visualizations

Recrystallization_Workflow cluster_start cluster_dissolution cluster_filtration cluster_crystallization cluster_isolation cluster_end Crude_Product Crude this compound Dissolve Dissolve in minimum hot ethanol Crude_Product->Dissolve Hot_Filtration Hot Filtration (optional, for insolubles) Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Wash Wash with cold ethanol Vacuum_Filtration->Wash Drying Drying under vacuum Wash->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Recrystallization workflow for this compound.

Column_Chromatography_Workflow start Crude Product prep Prepare Silica Gel Slurry & Pack Column start->prep load Adsorb Sample onto Silica Gel & Load onto Column prep->load elute Elute with Solvent System (e.g., Hexane:EtOAc) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Pure waste Impure Fractions monitor->waste Impure evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry end_product Pure this compound dry->end_product

Caption: Column chromatography workflow for purifying this compound.

References

Validation & Comparative

A Comparative Analysis: 2-Phenylquinolin-4-ol Derivatives versus Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro efficacy of 2-phenylquinolin-4-ol derivatives and the established chemotherapeutic agent, doxorubicin, against breast cancer cell lines. This analysis is based on available experimental data on cytotoxicity, apoptosis, and cell cycle arrest.

While direct experimental data for this compound is limited in the reviewed literature, numerous studies have explored the anti-cancer potential of its derivatives. This guide focuses on these derivatives as a promising class of compounds and compares their activity with doxorubicin, a cornerstone in breast cancer chemotherapy.

Executive Summary

Doxorubicin is a potent anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2][3] In contrast, derivatives of this compound represent a newer class of synthetic compounds whose anticancer activities are an area of active investigation. Studies on various substituted 2-phenylquinoline and 2-phenyl-4-quinolone derivatives have demonstrated their potential to induce cytotoxicity, apoptosis, and cell cycle arrest in breast cancer cell lines, suggesting they may offer alternative or complementary therapeutic strategies.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for representative this compound derivatives and doxorubicin in common breast cancer cell lines. It is important to note that IC50 values can vary depending on the specific derivative, cell line, and experimental conditions.

Compound/DerivativeBreast Cancer Cell LineIC50 Value (µM)Reference
Doxorubicin MCF-70.14 - 9.908[2]
MDA-MB-2310.69[2]
MDA-MB-4680.49[2]
SK-BR-3>25[2]
2-Phenylquinoline-4-carboxylic acid derivative (D28) MCF-75.66[4]
MDA-MB-2314.15[4]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) MDA-MB-2310.04 (GI50)[1]
2-Arylquinoline derivative (11) MCF-73.03 ± 1.5[5]
MDA-MB-23111.90 ± 2.6[5]
2-Arylquinoline derivative (12) MCF-731.37[6]
2-Arylquinoline derivative (13) MCF-7>50[6]

Mechanisms of Action: A Comparative Overview

Doxorubicin

Doxorubicin's anticancer activity is multifaceted. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.[2][3]

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II, an enzyme crucial for DNA unwinding. This leads to double-strand breaks in the DNA, a lethal form of DNA damage.[2]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[2]

  • Induction of Apoptosis: The extensive cellular damage triggered by doxorubicin activates intrinsic apoptotic pathways, leading to programmed cell death.[2][3]

  • Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest at both the G1/S and G2/M checkpoints, depending on the cell line.[7][8]

This compound Derivatives

The precise mechanisms of action for this compound derivatives are still under investigation and can vary based on their specific chemical structures. However, available studies on related compounds suggest the following potential mechanisms in breast cancer cells:

  • Induction of Apoptosis: Several 2-phenylquinoline derivatives have been shown to induce apoptosis in breast cancer cells. For instance, a 2-phenylquinoline-4-carboxylic acid derivative (D28) was found to promote apoptosis in K562 cells, a mechanism that is likely translatable to breast cancer cells.[4]

  • Cell Cycle Arrest: These derivatives can also interfere with the cell cycle. The same derivative, D28, was shown to induce G2/M cell cycle arrest.[4]

  • Enzyme Inhibition: Some quinoline derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as histone deacetylases (HDACs).[4]

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways associated with the anticancer effects of doxorubicin and the proposed pathways for this compound derivatives.

doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) DSB->CellCycleArrest OxidativeStress->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

phenylquinolinol_pathway PQ_deriv This compound Derivatives TargetProteins Target Proteins (e.g., HDACs) PQ_deriv->TargetProteins ApoptosisInduction Induction of Apoptosis TargetProteins->ApoptosisInduction CellCycleArrest Cell Cycle Arrest (e.g., G2/M) TargetProteins->CellCycleArrest

Caption: Proposed mechanisms for this compound derivatives.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the cytotoxic and mechanistic effects of anticancer compounds in breast cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound derivative or doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

mtt_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 node1 Seed cells in 96-well plate node2 Treat cells with compound node1->node2 node3 Add MTT reagent node2->node3 node4 Solubilize formazan node3->node4 node5 Measure absorbance node4->node5

Caption: General workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent for breast cancer, with well-characterized mechanisms of action. The emerging class of this compound derivatives shows significant promise as potential anticancer agents. Several derivatives have demonstrated potent cytotoxicity against various breast cancer cell lines, with some exhibiting IC50 values in the low micromolar range. Their proposed mechanisms, including the induction of apoptosis and cell cycle arrest, suggest they may target critical pathways in cancer cell proliferation.

Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and in-vivo efficacy of this compound derivatives. Direct comparative studies of optimized derivatives against doxorubicin will be crucial in determining their potential as standalone therapies or in combination with existing treatments for breast cancer.

References

A Comparative Analysis of EGFR Inhibitors for Cancer Research: Benchmarking Performance and Investigating the Potential of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of established Epidermal Growth Factor Receptor (EGFR) inhibitors, alongside an exploration of the therapeutic potential of quinoline-based compounds, such as 2-Phenylquinolin-4-ol, in the context of oncology drug discovery. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details essential experimental protocols, and visualizes the underlying biological pathways to inform future research and development.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC).[2][3] This guide focuses on a comparative analysis of well-characterized EGFR inhibitors and examines the potential of the quinoline scaffold, a core structure in many kinase inhibitors, as exemplified by this compound.

Comparative Efficacy of EGFR Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several prominent EGFR inhibitors against various cancer cell lines, including those with wild-type (WT) EGFR and clinically relevant mutations such as L858R and the T790M resistance mutation.

InhibitorCell LineEGFR Mutation StatusIC50 (nM)
Gefitinib PC-9Exon 19 deletion11.64[4]
H3255L858R75[3]
H1975L858R, T790M>10,000[3]
Erlotinib PC-9Exon 19 deletion7[5]
H3255L858R12[5]
A431Wild-Type (overexpressed)100[3]
Afatinib PC-9Exon 19 deletion0.8[5]
H3255L858R0.3[5]
H1975L858R, T790M57[5]
Osimertinib PC-9Exon 19 deletion33.30[4]
H1975L858R, T790M5[5], 9.1[6]
PC-9ERT790M13[5]
Compound 12 ¹EGFRwtWild-Type14.5[6]
EGFRT790MT790M35.4[6]
Compound 5b ¹EGFRwtWild-Type30.1[6]
EGFRT790MT790M12.8[6]

¹Note: Compounds 12 and 5b are novel quinazoline derivatives reported in recent literature and are included for comparison of potency against both wild-type and mutant EGFR.[6]

The Quinoline Scaffold: Investigating this compound

While direct experimental data on the EGFR inhibitory activity of this compound is not extensively available in the public domain, the quinoline and quinazoline scaffolds are prominent pharmacophores in many approved kinase inhibitors.[1][2] For instance, derivatives of 4-anilinoquinazoline have shown potent EGFR inhibitory activity.[7] The structural similarity of this compound to these known kinase inhibitors suggests its potential as a novel EGFR inhibitor.[1] Further investigation into this and structurally related compounds is warranted to fully characterize their efficacy and mechanism of action against EGFR.

EGFR Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[8][9][10]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K PLCg PLCγ EGFR_dimer->PLCg Inhibitor This compound (Putative Inhibitor) Inhibitor->EGFR_dimer Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response

EGFR signaling pathway and the putative action of an inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.[2]

Workflow for In Vitro EGFR Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Pre-incubate EGFR enzyme with compound (30 min, 27°C) A->B C Initiate reaction with ATP/peptide substrate B->C D Monitor fluorescence signal over time C->D E Calculate percent inhibition and determine IC50 D->E

Workflow for the in vitro EGFR kinase inhibition assay.

Materials:

  • Recombinant EGFR enzyme (Wild-Type and mutants)

  • Test compounds (e.g., this compound, reference inhibitors)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Kinase reaction buffer

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Dilute the EGFR enzyme and peptide substrate in kinase reaction buffer.

  • Pre-incubation: In a microplate, pre-incubate the EGFR enzyme with the serially diluted test compounds for 30 minutes at 27°C.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.[2]

  • Data Acquisition: Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the progress curves. Determine the percentage of inhibition relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]

Cell Viability (MTT/XTT) Assay

This assay determines the concentration of an inhibitor that reduces cell viability by 50%.[11][13]

Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cancer cells in a 96-well plate (24h) B Treat cells with serial dilutions of inhibitor (72h) A->B C Add MTT/XTT reagent and incubate (1-4h) B->C D Solubilize formazan crystals (if using MTT) C->D E Measure absorbance at 490/570 nm D->E F Calculate percent viability and determine IC50 E->F

Workflow for the cell-based viability assay.

Materials:

  • Cancer cell lines (e.g., A431, PC-9, H1975)

  • Complete growth medium

  • Test compounds

  • MTT or XTT reagent

  • DMSO (for MTT assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the EGFR inhibitor and incubate for 72 hours.[1]

  • Viability Measurement: Add MTT or XTT reagent to each well and incubate for 1-4 hours. If using MTT, add DMSO to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.[14]

Western Blot for EGFR Phosphorylation

This protocol is used to determine if a compound inhibits the autophosphorylation of EGFR in cancer cells.[1]

Workflow for Western Blot Analysis

Western_Blot_Workflow A Serum-starve and pre-treat cells with inhibitor B Stimulate with EGF A->B C Lyse cells and quantify protein B->C D SDS-PAGE and transfer to PVDF membrane C->D E Incubate with primary (anti-pEGFR) and secondary antibodies D->E F Detect signal and analyze E->F

Workflow for analyzing EGFR phosphorylation by Western Blot.

Procedure:

  • Cell Treatment: Pre-treat serum-starved cells with various concentrations of the test compound for 2 hours, then stimulate with EGF for 10 minutes.[1]

  • Lysis and Quantification: Lyse the cells and determine the protein concentration.[1]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-EGFR, followed by an HRP-conjugated secondary antibody.[1]

  • Signal Detection: Detect the signal using an ECL substrate. Re-probe the membrane with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.[1]

Conclusion

The comparative data presented in this guide highlights the varying potencies of established EGFR inhibitors against different EGFR genotypes. While first and second-generation inhibitors are highly effective against cancers with activating EGFR mutations, third-generation inhibitors like osimertinib are crucial for overcoming acquired resistance mediated by the T790M mutation. The quinoline scaffold remains a promising area for the development of novel EGFR inhibitors. Further experimental evaluation of compounds such as this compound using the detailed protocols provided herein is essential to uncover new therapeutic opportunities for targeting EGFR-driven cancers.

References

Unveiling the Anticancer Potential of Novel 2-Phenylquinolin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, researchers have increasingly turned their attention to the quinoline scaffold, a heterocyclic aromatic compound known for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of novel 2-Phenylquinolin-4-ol analogs, summarizing their anticancer activity, outlining the experimental validation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the oncology field.

Comparative Anticancer Activity of Novel Analogs

Recent studies have highlighted the promise of several new this compound derivatives in combating various cancer cell lines. The in vitro cytotoxic activity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.

A selection of novel analogs and their reported IC50 values against various cancer cell lines are presented below, alongside reference compounds for context.

Compound IDModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
12e Quinoline-Chalcone DerivativeMGC-803 (Gastric)1.385-Fluorouracil6.22[3]
HCT-116 (Colon)5.345-Fluorouracil10.4[3]
MCF-7 (Breast)5.215-Fluorouracil11.1[3]
IVg 4-hydroxy-1-phenyl-2(1H)-quinolone derivativeA549 (Lung)0.0298Imatinib-[4][5]
MDA-MB (Breast)0.0338Imatinib-[4][5]
3d 2-morpholino-4-anilinoquinolineHepG2 (Liver)8.50Sorafenib-[6]
3c 2-morpholino-4-anilinoquinolineHepG2 (Liver)11.42Sorafenib-[6]
3e 2-morpholino-4-anilinoquinolineHepG2 (Liver)12.76Sorafenib-[6]
13a 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinolineHeLa (Cervical)0.50--[7][8]

Deciphering the Mechanisms of Action: Signaling Pathways

The anticancer effects of this compound analogs are attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell proliferation, survival, and metastasis. Two prominent mechanisms that have been identified are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the disruption of tubulin polymerization.

Proposed Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival. Certain this compound analogs are proposed to act as EGFR inhibitors, blocking these downstream signals and thereby inducing cancer cell death.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Analog This compound Analog Analog->EGFR Inhibition

Proposed inhibition of the EGFR signaling pathway.
Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of tubulin polymerization dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Some this compound analogs have been shown to interfere with this process, marking them as potential antimitotic agents.[2]

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis Analog This compound Analog Analog->Tubulin Inhibition of Polymerization

Proposed mechanism of tubulin polymerization inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the reported anticancer activities, detailed experimental protocols are crucial. The following outlines a standard methodology for the key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with various concentrations of analogs B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Standard workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Analysis_Workflow A 1. Treat cells with analogs for 24-48h B 2. Harvest and fix cells in cold ethanol A->B C 3. Treat with RNase A and stain with Propidium Iodide (PI) B->C D 4. Analyze DNA content by flow cytometry C->D E 5. Quantify cell cycle phase distribution D->E

Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the this compound analogs at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are then washed with PBS and incubated with a solution containing RNase A and the fluorescent DNA intercalating agent, propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion

The novel this compound analogs presented in this guide demonstrate significant potential as anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines, often at low micromolar concentrations, warrants further investigation. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like EGFR and the disruption of microtubule dynamics, provides a solid foundation for future drug development efforts. The standardized experimental protocols outlined herein will aid in the consistent and reproducible evaluation of these and other emerging quinoline-based compounds, ultimately accelerating the journey from the laboratory to the clinic.

References

A Comparative Efficacy Analysis: 2-Phenylquinolin-4-ol Derivatives versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. This guide provides a detailed, data-driven comparison of the antibacterial efficacy of 2-phenylquinoline derivatives, used as a proxy for 2-Phenylquinolin-4-ol, and the widely-used fluoroquinolone antibiotic, ciprofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective overview of their performance based on available experimental data.

It is important to note that while extensive data exists for ciprofloxacin, research on the direct antibacterial properties of this compound is limited. Therefore, this guide utilizes data from studies on 2-phenylquinoline-4-carboxylic acid derivatives to represent the potential efficacy of the 2-phenylquinoline scaffold.

Quantitative Efficacy Data

The antibacterial efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium. The following tables summarize the MIC values for 2-phenylquinoline derivatives and ciprofloxacin against two common pathogenic bacteria, Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenylquinoline-4-carboxylic Acid Derivatives

Bacterial StrainMIC (µg/mL)
Escherichia coli128[1]
Staphylococcus aureus64[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin

Bacterial StrainMIC Range (µg/mL)
Escherichia coli0.013 - 1.0[2][3]
Staphylococcus aureus0.25 - 0.6[3][4][5][6]

Mechanism of Action

The mode of action of these two compounds at the cellular level appears to be fundamentally different based on current research.

2-Phenylquinoline Derivatives: The primary antibacterial-related mechanism of action identified for 2-phenylquinoline derivatives is the inhibition of bacterial efflux pumps. Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration and effectiveness. By inhibiting these pumps, 2-phenylquinoline derivatives can restore or enhance the activity of other antibiotics. Some studies also suggest that quinoline compounds may have other mechanisms, but the role of 2-phenylquinolines as direct antibacterial agents is not as well-defined as their function as efflux pump inhibitors.

Ciprofloxacin: Ciprofloxacin is a well-established bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin BacterialCell Bacterial Cell Ciprofloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topo_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of action for Ciprofloxacin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in assessing the efficacy of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard assay used to determine MIC values.

Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antimicrobial agent (2-phenylquinoline derivative or ciprofloxacin) in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control well (broth with inoculum, no antimicrobial agent) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Antimicrobial Agent Dilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Read Results (Visual Inspection for Turbidity) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Experimental workflow for MIC determination.

Conclusion

This comparative guide highlights the differences in the known antibacterial profiles of 2-phenylquinoline derivatives and ciprofloxacin. Ciprofloxacin demonstrates potent, direct bactericidal activity with low MIC values against both Gram-positive and Gram-negative bacteria. Its mechanism of action, the inhibition of DNA gyrase and topoisomerase IV, is well-characterized.

In contrast, the available data for 2-phenylquinoline derivatives suggests a different, more indirect role in combating bacterial infections, primarily as efflux pump inhibitors. While the MIC values reported for the 2-phenylquinoline-4-carboxylic acid derivatives are significantly higher than those of ciprofloxacin, their ability to potentiate the effects of other antibiotics could be a valuable strategy in overcoming multidrug resistance.

Further research is necessary to fully elucidate the direct antibacterial potential and mechanism of action of this compound and its derivatives. Understanding these aspects will be crucial in determining their potential role in the development of new antimicrobial therapies.

References

A Head-to-Head Comparison of Pfitzinger and Friedländer Syntheses for 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry. Among the various methods, the Pfitzinger and Friedländer syntheses are classical yet enduringly relevant routes. This guide provides an objective, data-driven comparison of these two methods for the specific synthesis of 2-Phenylquinolin-4-ol, a valuable intermediate in pharmaceutical research.

At a Glance: Pfitzinger vs. Friedländer

FeaturePfitzinger SynthesisFriedländer Synthesis
Starting Materials Isatin, Acetophenone2-Aminobenzophenone, Ethyl Acetoacetate
Key Intermediates 2-Phenylquinoline-4-carboxylic acidEthyl 2-methyl-4-phenylquinoline-3-carboxylate
Number of Steps Two (Condensation followed by Decarboxylation)Potentially Multi-step (Condensation, Hydrolysis, Decarboxylation)
Reaction Conditions Basic (e.g., KOH)Acidic or Basic (e.g., HCl, Acetic Acid, KOH)
Versatility Good for quinoline-4-carboxylic acidsHighly versatile for a range of substituted quinolines

Synthetic Pathways and Mechanisms

The two syntheses approach the quinoline core from different starting points, a distinction critical for planning synthetic strategies.

The Pfitzinger Route: A Two-Step Journey

The Pfitzinger synthesis is a reliable method for producing quinoline-4-carboxylic acids.[1] To obtain this compound, a subsequent decarboxylation step is necessary. The overall process can be visualized as follows:

Pfitzinger_Workflow Pfitzinger Synthesis Workflow for this compound Isatin Isatin Step1 Pfitzinger Reaction (KOH, aq. EtOH, 80-90°C) Isatin->Step1 Acetophenone Acetophenone Acetophenone->Step1 Intermediate 2-Phenylquinoline-4-carboxylic acid Step1->Intermediate Step2 Thermal Decarboxylation (High-boiling solvent, 240-260°C) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow of the Pfitzinger synthesis to this compound.

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid. This intermediate then condenses with acetophenone to form an imine, which subsequently cyclizes and dehydrates to yield 2-phenylquinoline-4-carboxylic acid.[2]

The Friedländer Route: A Versatile Condensation

The Friedländer synthesis is a more general and highly versatile method for preparing substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] For the synthesis of this compound, a plausible route involves the reaction of 2-aminobenzophenone with ethyl acetoacetate. This pathway, however, may also require multiple steps to reach the final product.

Friedlander_Workflow Proposed Friedländer Synthesis Workflow for this compound Aminobenzophenone 2-Aminobenzophenone Step1 Friedländer Condensation (Acid or Base Catalyst) Aminobenzophenone->Step1 Acetoacetate Ethyl Acetoacetate Acetoacetate->Step1 Intermediate Ethyl 2-methyl-4-phenylquinoline-3-carboxylate Step1->Intermediate Step2 Hydrolysis & Decarboxylation Intermediate->Step2 Product This compound Step2->Product

Caption: A potential workflow for the Friedländer synthesis of this compound.

The Friedländer reaction can proceed via two primary mechanisms depending on the conditions.[3] One pathway involves an initial aldol condensation followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.

Quantitative Data Summary

The following tables summarize the experimental data for the synthesis of this compound via the Pfitzinger route. A definitive, direct synthesis of this compound via the Friedländer method with reported yields was not found in the surveyed literature; therefore, data for a representative Friedländer condensation is provided for general comparison.

Table 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)
IsatinAcetophenoneKOH / 20% aq. EtOH80-9018-3649-84[4]
IsatinAcetophenone33% KOH / EtOH85835[5]

Table 2: Decarboxylation of Quinoline-4-carboxylic Acids

Starting MaterialSolventTemperature (°C)TimeYield (%)
6-Chloro-2-phenylquinoline-4-carboxylic acidDiphenyl ether240-260CompletionNot specified[3]

Table 3: Representative Friedländer Synthesis

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (min)Yield (%)
2-AminobenzophenoneCyclopentanoneAcetic Acid (Microwave)160591

Experimental Protocols

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol is adapted from established literature procedures.[4]

  • Preparation of Base Solution: A solution of potassium hydroxide (35 mmol) is prepared in 50 mL of 20% aqueous ethanol.

  • Reaction Mixture: To the stirred KOH solution, add isatin (14 mmol) and acetophenone (16.5 mmol).

  • Reflux: The reaction mixture is heated to 80-90°C and stirred for 18-36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The solvent is evaporated, and the residue is dissolved in a minimum amount of water. The aqueous solution is washed with diethyl ether.

  • Isolation: The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid or acetic acid. The resulting precipitate is collected by filtration and washed with water to give the product.

Thermal Decarboxylation of 2-Phenylquinoline-4-carboxylic acid

This is a general protocol for the decarboxylation of quinoline-4-carboxylic acids.[3]

  • Reaction Setup: Place 2-phenylquinoline-4-carboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add a high-boiling point solvent, such as diphenyl ether, to create a stirrable slurry.

  • Heating: Heat the mixture to a high temperature (typically 240-260°C) under an inert atmosphere.

  • Reaction Monitoring: Maintain the temperature until the evolution of CO2 gas ceases, indicating the completion of the reaction.

  • Isolation: The reaction mixture is cooled, and the product is isolated. This may involve trituration with a non-polar solvent like hexanes to precipitate the product, followed by filtration.

Friedländer Synthesis of a Quinoline Derivative (Microwave-Assisted)

This protocol describes a rapid and efficient green modification of the Friedländer methodology.

  • Reaction Mixture: To a microwave vial, add 2-aminobenzophenone (1.0 mmol) and the desired ketone (1.2 mmol).

  • Solvent and Catalyst: Add glacial acetic acid (2-3 mL) to act as both solvent and catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 5-15 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography.

Conclusion

Both the Pfitzinger and Friedländer syntheses offer viable pathways to this compound, each with distinct advantages and disadvantages.

  • The Pfitzinger synthesis provides a well-defined, two-step route with generally good yields for the initial condensation. However, it requires a high-temperature decarboxylation step, which may not be suitable for sensitive substrates.

  • The Friedländer synthesis is highly versatile and can be optimized for rapid, high-yield reactions using modern techniques like microwave irradiation. However, for the specific target of this compound, the most logical starting materials may lead to an intermediate that also requires subsequent chemical transformations, potentially increasing the number of steps.

The choice between these two methods will ultimately depend on the specific requirements of the research, including available starting materials, desired purity, scalability, and tolerance for high-temperature conditions. For the synthesis of a variety of substituted quinolines, the Friedländer method offers greater flexibility, while the Pfitzinger reaction is a more direct route to quinoline-4-carboxylic acids.

References

Halogenation of 2-Phenylquinolin-4-ol: A Double-Edged Sword in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The quinoline scaffold, a privileged structure in drug discovery, has yielded numerous therapeutic agents.[1] This guide provides a comparative analysis of the biological activity of halogenated versus non-halogenated 2-Phenylquinolin-4-ol, focusing on their potential as anticancer agents. While direct comparative studies are limited, this report synthesizes available data on structurally similar analogs to provide a framework for evaluation.

The introduction of a halogen atom to the this compound backbone has been shown to significantly modulate its biological activity, often enhancing its therapeutic potential. This is exemplified by the notable anticancer properties of chlorinated derivatives such as 6-Chloro-2-phenylquinolin-4-ol.[1][2] The chlorine substituent at the 6-position is a key feature that can influence the compound's pharmacological profile.[3]

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of quinoline derivatives serves as a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Phenyl-4-quinolone Derivatives and a Standard Anticancer Drug against Various Cancer Cell Lines.

Compound/DrugHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)K-562 (Leukemia)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 1 1.2 µM2.5 µMNot ReportedNot Reported
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 2 3.1 µM4.8 µMNot ReportedNot Reported
Doxorubicin (Standard) 0.8 µM1.1 µMNot ReportedNot Reported

Note: The data for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives suggests the potential high cytotoxic activity of 6-Chloro-2-phenylquinolin-4-ol due to structural similarity.[2] Quinolone and quinoline derivatives have been investigated for their anti-cancer activity against various cell lines, including MCF-7, K-562, and HeLa cells.

Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3] One of the most critical pathways is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, which is frequently hyperactivated in many human cancers.[4][5]

The proposed mechanism of action for 6-Chloro-2-phenylquinolin-4-ol involves the inhibition of this PI3K/AKT signaling cascade.[2] By blocking this pathway, the compound can potentially halt cell cycle progression, induce apoptosis (programmed cell death), and prevent tumor growth.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Inhibitor 6-Chloro-2-phenylquinolin-4-ol Inhibitor->PI3K Inhibition

Proposed inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.[2] The following is a representative protocol for an in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.[1]

1. Cell Seeding:

  • Seed human cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5 x 10³ cells/well.

  • Incubate for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (e.g., 6-Chloro-2-phenylquinolin-4-ol and this compound) in DMSO.

  • Serially dilute the stock solutions with culture medium to achieve the desired final concentrations.

  • Treat the cells with the various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.[1]

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

4. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[1][7]

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value by plotting cell viability against the compound concentration.[1]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Halogenated & Non-halogenated Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Experimental workflow for the MTT-based cell viability assay.

Conclusion

The available data strongly suggest that halogenation, particularly chlorination at the 6-position of the this compound scaffold, is a promising strategy for enhancing anticancer activity. The proposed inhibition of the PI3K/AKT pathway provides a rational basis for the observed cytotoxicity. However, to provide a definitive and objective comparison, further studies that directly compare the biological activities of halogenated 2-phenylquinolin-4-ols with their corresponding non-halogenated parent compounds under identical experimental conditions are warranted. Such studies will be crucial for elucidating the precise structure-activity relationships and for guiding the future design of more potent and selective quinoline-based anticancer agents.

References

Comparative Kinase Cross-Reactivity Profile of 2-Phenylquinolin-4-ol and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Selectivity of 2-Phenylquinolin-4-ol and Related Structures

This guide provides a comparative analysis of the kinase cross-reactivity profile of this compound. Due to the limited publicly available kinome-wide screening data for this compound, this guide presents data on the closely related isomer, 4-phenylquinolin-2(1H)-one, as a primary point of comparison. This analog has been extensively profiled and serves as a valuable benchmark for predicting the potential selectivity of this chemical scaffold. The guide includes detailed experimental protocols for kinase profiling and visualizations of key signaling pathways and workflows to support further research and development.

Introduction to Kinase Inhibitor Selectivity

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets for drug discovery, particularly in oncology. The selectivity of a kinase inhibitor across the human kinome is a crucial factor in its development, influencing both its efficacy and toxicity profile. Broad-spectrum inhibitors may offer advantages in certain contexts, but highly selective inhibitors are often sought to minimize off-target effects. Kinase profiling, the process of screening a compound against a large panel of kinases, is an essential step in characterizing any potential kinase inhibitor.

Cross-Reactivity Profile of 4-Phenylquinolin-2(1H)-one: A Selective Akt Inhibitor

Extensive kinase profiling of 4-phenylquinolin-2(1H)-one, a structural isomer of this compound, has revealed it to be a highly selective allosteric inhibitor of Akt (also known as Protein Kinase B).[1][2] In a comprehensive screen against over 380 human kinases, 4-phenylquinolin-2(1H)-one did not bind to the kinase active site of these other kinases, demonstrating an exceptional selectivity profile.[1][2]

The compound was identified through a high-throughput screening of over 373,000 compounds and was found to inhibit Akt kinase activity with an IC50 of 6 µM.[1][2] It functions by interacting with the PH domain of Akt, which in turn hinders the phosphorylation of key residues (S473 and T308) by the upstream kinases mTORC2 and PDK1, respectively.[1][2]

Table 1: Kinase Selectivity of 4-Phenylquinolin-2(1H)-one

Kinase TargetEffectIC50Notes
AktInhibits kinase activity6 µMAllosteric inhibitor, interacts with the PH domain.[1][2]
Over 380 other human kinasesNo binding to the kinase active siteN/ADemonstrates high selectivity.[1][2]
PI3K, PDK1, mTORC2No alteration of activityN/AUpstream kinases in the Akt pathway.[1][2]
SGK1, PKA, PKC, ERK1/2No alteration of activityN/AClosely related kinases.[1][2]

Other Quinolone and Quinoline Derivatives as Kinase Inhibitors

Experimental Protocol: In Vitro Kinase Profiling

A standard method for assessing the cross-reactivity of a compound against a large kinase panel is a competition binding assay, such as the KINOMEscan™ platform, or an activity-based assay like the ADP-Glo™ Kinase Assay. The following is a representative protocol for an in vitro kinase activity assay.

Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of purified protein kinases.

Principle (ADP-Glo™ Kinase Assay): This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is performed in the presence of the test compound. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity. A reduction in signal in the presence of the test compound indicates inhibition.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Test compound (this compound) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for screening is 10 µM.

  • Kinase Reaction Setup:

    • Add kinase buffer to each well of the multi-well plate.

    • Add the test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add the kinase-specific substrate to all wells.

    • Initiate the kinase reaction by adding a mixture of the purified kinase and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment to membrane PDK1->Akt Phosphorylation (T308) Downstream Downstream Targets Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) Inhibitor 4-phenylquinolin-2(1H)-one (Allosteric Inhibitor) Inhibitor->Akt Inhibition of phosphorylation

Caption: PI3K/Akt Signaling Pathway and the inhibitory mechanism of 4-phenylquinolin-2(1H)-one.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Kinase Reaction (Compound + Kinase + ATP + Substrate) Compound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction Reagents Assay Reagents (ATP, Substrate) Reagents->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition DoseResponse Generate Dose-Response Curve Inhibition->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: General workflow for in vitro kinase profiling.

Conclusion and Future Directions

While a direct and comprehensive cross-reactivity profile for this compound against a broad kinase panel is not currently in the public domain, the available data for its isomer, 4-phenylquinolin-2(1H)-one, provides a compelling case for the potential of this scaffold to yield highly selective kinase inhibitors. The exquisite selectivity of 4-phenylquinolin-2(1H)-one for Akt suggests that minor structural modifications, such as those present in this compound, could significantly alter the kinase interaction profile.

For researchers interested in the therapeutic potential of this compound, a comprehensive kinome scan is a critical next step. The experimental protocols and comparative data presented in this guide offer a framework for conducting and interpreting such studies. Further investigation is warranted to fully characterize the selectivity and mechanism of action of this compound and to determine its potential as a novel therapeutic agent.

References

Confirming Cellular Target Engagement of 2-Phenylquinolin-4-ol and Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the validation of new therapeutic agents. This guide provides a comparative overview of experimental strategies to confirm the cellular target engagement of 2-Phenylquinolin-4-ol and its alternatives, with a focus on quantitative data and detailed methodologies.

While direct target engagement data for this compound is not extensively available in public literature, the broader class of quinoline derivatives has been shown to interact with several key cellular targets, including DNA methyltransferases (DNMTs), histone deacetylases (HDACs), aldehyde dehydrogenase 1 (ALDH1), and quinone reductase 2 (QR2). This guide will explore the methodologies used to confirm target engagement for these protein classes, providing a framework for the evaluation of this compound and comparing it with established inhibitors.

Key Target Engagement Confirmation Methods

Two powerful, unbiased methods for confirming target engagement in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay is based on the principle that the binding of a ligand to a protein increases its thermal stability. By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of unbound proteins can be induced. The soluble fraction of the target protein at different temperatures is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve of the target protein in the presence of a compound indicates direct engagement.[1][2][3][4]

  • Kinobeads Profiling: This chemical proteomics approach is particularly useful for profiling the selectivity of kinase inhibitors but can be adapted for other ATP-binding proteins. It involves the use of beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. In a competitive binding experiment, a cell lysate is pre-incubated with the test compound before being applied to the kinobeads. The compound's binding to its target kinases prevents their capture by the beads. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry, revealing the compound's target profile and selectivity.[5][6][7][8][9]

Target-Specific Comparison of Engagement Assays

The following sections provide a comparative analysis of target engagement confirmation for key protein classes relevant to quinoline compounds.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. Several HDAC inhibitors have been developed as anti-cancer agents.

Comparison of HDAC Inhibitor Target Engagement:

Compound ClassMethodKey FindingsReference
Various HDAC Inhibitors SplitLuc CETSAHigh-throughput method to assess HDAC1 engagement in cells. Good correlation with activity-based assays.[10][11]
Various HDAC Inhibitors NanoBRETA proximity-based assay that measures the displacement of a fluorescent tracer from HDAC1 by a test compound in living cells.[10][11][12]
Hydroxamate & Difluoromethyl-oxadiazole based inhibitors NanoBRETCellular engagement assays for HDAC1 and HDAC6.[12]

Experimental Protocol: SplitLuc CETSA for HDAC1 Target Engagement [10][11]

  • Cell Culture: HEK293T cells are engineered to express HDAC1 fused to split NanoLuciferase fragments.

  • Compound Treatment: Cells are treated with various concentrations of the test compound or vehicle control for a specified time.

  • Thermal Challenge: The treated cells are heated to a range of temperatures to induce thermal denaturation of proteins.

  • Lysis and Luciferase Complementation: Cells are lysed, and the remaining soluble HDAC1-NanoLuc fragments are allowed to complement, generating a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate reader.

  • Data Analysis: The thermal melting curves are plotted, and the shift in the melting temperature (Tm) in the presence of the compound is calculated to determine target engagement.

Signaling Pathway:

HDAC_Pathway Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone HAT Chromatin Condensation Chromatin Condensation Histone->Chromatin Condensation Acetylated Histone->Histone HDAC HDAC HDAC HDAC Inhibitor (e.g., Quinoline derivative) HDAC Inhibitor (e.g., Quinoline derivative) HDAC Inhibitor (e.g., Quinoline derivative)->HDAC Gene Silencing Gene Silencing Chromatin Condensation->Gene Silencing HAT HAT

Caption: HDAC signaling and inhibition.

Aldehyde Dehydrogenase 1 (ALDH1)

ALDH1 is a family of enzymes involved in cellular detoxification and has been identified as a marker for cancer stem cells.

Comparison of ALDH1 Inhibitor Target Engagement:

Compound ClassMethodKey FindingsReference
Guanidinyl Antagonists (IGUANAs) Proteome-wide specificity profilingDemonstrated high selectivity for ALDH1B1.[13]
NCT-505 and NCT-506 Cellular Thermal Shift Assay (CETSA)Confirmed target engagement of these novel ALDH1A1 selective inhibitors in cells.[14]
Cyanopyrrolidine Probe Activity-based protein profiling (ABPP)Identified ALDH family proteins as targets.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for ALDH1A1 [14]

  • Cell Culture: Ovarian cancer cells (or other relevant cell lines) are cultured to a suitable confluency.

  • Compound Incubation: Cells are treated with the ALDH1A1 inhibitor or DMSO vehicle for 1-2 hours.

  • Heating Step: Cell suspensions are heated at a specific temperature (e.g., 52°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis: Cells are lysed by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: The lysate is centrifuged at high speed to pellet aggregated proteins.

  • Western Blot Analysis: The supernatant containing the soluble protein fraction is collected, and the levels of ALDH1A1 are analyzed by Western blotting. An increase in soluble ALDH1A1 in the inhibitor-treated sample compared to the control indicates target engagement.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Cells Compound_Incubation Incubate with Compound/Vehicle Cells->Compound_Incubation Heating Heat Treatment Compound_Incubation->Heating Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western_Blot Western Blot / Mass Spectrometry Centrifugation->Western_Blot Data_Analysis Analyze Soluble Protein Levels Western_Blot->Data_Analysis

Caption: General CETSA workflow.

Quinone Reductase 2 (QR2)

QR2 is an enzyme that reduces quinones and has been implicated in cognitive function.

Comparison of QR2 Inhibitor Target Engagement:

Compound ClassMethodKey FindingsReference
Novel Small Molecule Inhibitors Cellular Thermal Shift Assay (CETSA)Confirmed direct target engagement and cell permeability of leading QR2 inhibitors.
Novel Small Molecule Inhibitors Surface Plasmon Resonance (SPR)Validated the binding of new small molecules to purified QR2 protein.

Experimental Protocol: CETSA for QR2 Target Engagement [16]

  • Cell Culture and Transfection: HEK293T cells are transfected to express QR2.

  • Compound Treatment: Cells are pre-incubated with the QR2 inhibitor (e.g., 5 µM) or vehicle for 1 hour.

  • Thermal Gradient: The treated cells are subjected to a thermal gradient to determine the thermal aggregation curve (Tagg) of QR2.

  • Lysis and Fractionation: Cells are lysed, and the soluble and insoluble fractions are separated by centrifugation.

  • Protein Quantification: The amount of soluble QR2 in each sample is quantified, typically by Western blot.

  • Data Analysis: The Tagg of QR2 in the presence and absence of the inhibitor is determined. A shift in the Tagg indicates target engagement.

DNA Methyltransferases (DNMTs)

DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. Quinoline-based compounds have been identified as DNMT inhibitors.[17][18][19][20][21]

Comparison of DNMT Inhibitor Target Engagement (General):

While specific CETSA or Kinobeads data for quinoline-based DNMT inhibitors is limited, these techniques are applicable. The table below shows examples of how target engagement for DNMT inhibitors is generally assessed.

Compound ClassMethodKey FindingsReference
Non-nucleoside inhibitors Promoter demethylation assaysInduction of gene expression (e.g., EGFP) confirms cellular activity.[17][19]
SGI-1027 (a quinoline-based inhibitor) In vitro enzyme assaysCompetitive inhibition with S-adenosylmethionine.[21]
Various non-nucleoside inhibitors Molecular docking studiesPredict binding modes within the catalytic pocket of DNMTs.[22]

Conceptual Workflow for DNMT Target Engagement:

DNMT_Engagement cluster_assays Confirmation Assays Compound Compound DNMT DNMT Compound->DNMT Inhibition Reactivation Gene Reactivation Compound->Reactivation CETSA CETSA Compound->CETSA Enzyme_Assay In Vitro Enzyme Assay Compound->Enzyme_Assay DNA_Methylation DNA Methylation DNMT->DNA_Methylation DNMT->Reactivation Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing Reporter_Assay Reporter Gene Assay Reactivation->Reporter_Assay

Caption: DNMT inhibition and validation.

Conclusion

Confirming the cellular target engagement of a small molecule is a multifaceted process that often requires the integration of various experimental approaches. While direct evidence for this compound is emerging, the methodologies outlined in this guide for related quinoline compounds and their targets provide a robust framework for its evaluation. By employing techniques like CETSA and Kinobeads profiling, researchers can gain high-confidence data on the direct interaction of their compounds with intracellular targets, a crucial step in advancing novel therapeutics from the bench to the clinic. The provided protocols and comparative data serve as a valuable resource for designing and interpreting target engagement studies.

References

Benchmarking the Antibacterial Spectrum of 2-Phenylquinolin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Among the promising scaffolds, 2-phenylquinolin-4-ol and its derivatives have garnered significant attention due to their broad-spectrum antibacterial activity. This guide provides a comparative analysis of the antibacterial efficacy of various this compound derivatives, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of a series of 2-phenyl-quinoline-4-carboxylic acid derivatives against a panel of Gram-positive and Gram-negative bacteria.

CompoundS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)MRSA (ATCC 43300)
5a₂ 128256>512>512256
5a₃ 128128512>512256
5a₄ 64128256>512128
5a₆ 256512128>512512
5a₇ 256256128>512256
5b₄ 128128256>512128
5b₆ 512512256>512512
Ampicillin 0.50.254>512256
Gentamycin 0.50.5122

Data sourced from: Zheng, H., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(7), 1087.[1][2][3]

Experimental Protocols

The following protocols are standard methods for determining the antibacterial spectrum of novel compounds.

Bacterial Strains and Culture Conditions

The bacterial strains used for susceptibility testing include Gram-positive bacteria such as Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633), and Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), and Gram-negative bacteria like Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853).[1][2][3] Bacterial cultures are maintained on nutrient agar slants and are grown in Mueller-Hinton broth (MHB) at 37°C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are grown overnight in MHB. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized this compound derivatives and standard antibiotics (e.g., Ampicillin, Gentamycin) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[2] Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

  • Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms by which 2-phenylquinoline derivatives exert their antibacterial effect is through the inhibition of bacterial efflux pumps.[4][5] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, 2-phenylquinoline derivatives can restore the activity of conventional antibiotics.

EffluxPumpInhibition cluster_bacterium Bacterial Cell Antibiotic Antibiotic EffluxPump Efflux Pump Active Site Antibiotic->EffluxPump Enters Cell & is a Substrate for Intracellular_Antibiotic Increased Intracellular Antibiotic Concentration Antibiotic->Intracellular_Antibiotic Accumulates 2_Phenylquinoline 2_Phenylquinoline 2_Phenylquinoline->EffluxPump:port Inhibits EffluxPump->Antibiotic_out Pumps out Bacterial_Death Bacterial Death Intracellular_Antibiotic->Bacterial_Death Leads to

References

Safety Operating Guide

Safe Disposal of 2-Phenylquinolin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenylquinolin-4-ol, ensuring compliance and minimizing risk.

This compound is a heterocyclic aromatic compound that requires careful handling due to its potential hazards. Adherence to the following procedures is imperative for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks[1]:

  • Harmful if swallowed: Acute toxicity, oral.

  • Causes skin irritation: Skin corrosion/irritation.

  • Causes serious eye damage: Serious eye damage/eye irritation.

  • May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:

  • Chemical safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

  • Closed-toe shoes

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Classification

The following table summarizes the GHS hazard classifications for this compound[1].

Hazard ClassCategorySignal WordHazard Statement
Acute toxicity, oral4WarningH302: Harmful if swallowed
Skin corrosion/irritation2WarningH315: Causes skin irritation
Serious eye damage/eye irritation1DangerH318: Causes serious eye damage
Specific target organ toxicity, single exposure3WarningH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[2].

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), into a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., corrosive, harmful, irritant).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS office or disposal company with a complete and accurate description of the waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated (this compound) is_contaminated Is the waste mixed with other hazardous chemicals? start->is_contaminated collect_separate Collect in a dedicated, labeled hazardous waste container. is_contaminated->collect_separate No collect_mixed Collect in a compatible, labeled hazardous waste container. is_contaminated->collect_mixed Yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. collect_separate->contact_ehs provide_info Provide detailed information on all chemical components. collect_mixed->provide_info schedule_pickup Schedule waste pickup. contact_ehs->schedule_pickup provide_info->contact_ehs end Proper Disposal schedule_pickup->end

Disposal workflow for this compound.

Environmental Considerations

Quinoline and its derivatives are recognized as environmental contaminants that can be found in soil and water, particularly near industrial sites[3]. Due to its potential for mobility in the environment, improper disposal of this compound can lead to contamination of water sources. Therefore, responsible disposal through designated hazardous waste channels is essential to mitigate environmental impact.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 2-Phenylquinolin-4-ol (CAS No. 1144-20-3). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide offers step-by-step protocols for the use and disposal of this compound, aiming to be the preferred resource for laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data for the compound and its analogs, it is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye damage [1]

  • May cause respiratory irritation [1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and solid particulates that can cause serious eye damage.
Skin Protection Nitrile gloves (or other chemically resistant gloves), a full-length laboratory coat, and closed-toe shoes.To prevent skin contact, which can cause irritation.[2]
Respiratory Protection A NIOSH-approved respirator is recommended if handling outside of a certified chemical fume hood or if dust generation is likely.To prevent inhalation of airborne particles that may cause respiratory irritation.[2]

Quantitative Safety Data

ParameterValueSource
GHS Hazard Statements H302, H315, H318, H335PubChem[1]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritationPubChem[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Handling and Use
  • Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to control airborne dust.[3]

  • Weighing: Use a disposable weighing boat or paper. Carefully transfer the desired amount, minimizing the creation of dust.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • General Practices:

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

    • Keep the work area clean and tidy.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Unused or Waste Product
  • Classification: this compound waste is considered hazardous.

  • Procedure: Dispose of the compound as hazardous chemical waste in accordance with all local, state, and federal regulations.[4][5][6][7] Do not dispose of it down the drain or in the regular trash.[5]

Contaminated Materials
  • PPE: Dispose of contaminated gloves, weigh boats, and other disposable materials as hazardous waste.

  • Glassware: Decontaminate glassware by rinsing with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.

Empty Containers
  • Procedure: Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste. Puncture or otherwise render the container unusable before disposing of it in accordance with institutional guidelines.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

Spill Response Workflow

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE If spill is manageable Contain Contain the Spill (Use absorbent pads for liquids, cover solids with a damp cloth) PPE->Contain Cleanup_Solid Gently Sweep Solid into a Labeled Waste Container Contain->Cleanup_Solid Decontaminate Decontaminate the Area Cleanup_Solid->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for the safe cleanup of a this compound spill.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Alert: Immediately evacuate the area of the spill and alert your supervisor and nearby colleagues.[8]

  • Assess the Spill: Determine the extent of the spill. For a small, manageable spill of solid material:

  • Don PPE: Put on the appropriate personal protective equipment, including a respirator if necessary.[9]

  • Containment: Cover the solid spill with a damp paper towel or absorbent cloth to prevent the dust from becoming airborne.[10]

  • Cleanup: Carefully sweep the solid material into a labeled, sealable container for hazardous waste.[8] Avoid creating dust. Do not use a dry sweeping method.[11]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including the damp cloth and cleaning supplies, as hazardous waste.

  • Report: Report the incident to your institution's environmental health and safety department.

For large or unmanageable spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Phenylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.